IP3Rpep6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C49H79N15O24 |
|---|---|
Molekulargewicht |
1262.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H79N15O24/c1-21(2)39(53)48(86)61-23(6-4-5-15-50)41(79)55-18-33(68)54-19-34(69)57-24(7-11-35(70)71)43(81)58-25(8-12-36(72)73)42(80)56-22(3)40(78)62-28(16-31(51)66)46(84)60-26(9-13-37(74)75)44(82)59-27(10-14-38(76)77)45(83)64-30(20-65)47(85)63-29(49(87)88)17-32(52)67/h21-30,39,65H,4-20,50,53H2,1-3H3,(H2,51,66)(H2,52,67)(H,54,68)(H,55,79)(H,56,80)(H,57,69)(H,58,81)(H,59,82)(H,60,84)(H,61,86)(H,62,78)(H,63,85)(H,64,83)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,87,88)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,39-/m0/s1 |
InChI-Schlüssel |
HRSAFLWOIHJKRS-GWJBQWOUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of IP3Rpep6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and characterization of IP3Rpep6, a peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge and detailed methodologies necessary to understand and utilize this important research tool.
Discovery of this compound: A Tale of Subunit Cooperativity
The discovery of this compound is rooted in the intricate mechanism of IP3 receptor activation. IP3Rs are tetrameric intracellular ion channels that mediate the release of calcium (Ca²⁺) from the endoplasmic reticulum, a process fundamental to a vast array of cellular functions.[1] The activation of these channels is a complex process involving the binding of both IP₃ and Ca²⁺, which triggers conformational changes across the four subunits.[2]
Recent studies using cryo-electron microscopy have revealed that a "self-binding peptide" (SBP) sequence, located within the ARM2 domain of one subunit, can physically occupy the IP₃-binding core (IBC) of an adjacent subunit.[1][3] This interaction acts as an endogenous antagonist, modulating the receptor's sensitivity to IP₃. The binding of IP₃ to one subunit is thought to trigger the retraction of the ARM2 domain in a neighboring subunit, displacing the SBP and thereby facilitating the binding of subsequent IP₃ molecules in a cooperative manner.[1][4]
This compound was developed as a synthetic peptide mimic of this self-binding peptide sequence found in the IP3R2 isoform.[1] The rationale was to create a competitive antagonist that could selectively target and inhibit IP3R function, providing a valuable tool for studying the physiological roles of different IP3R isoforms.
Quantitative Data Summary
The inhibitory potency of this compound and its variants has been characterized against the three mammalian IP3R isoforms. The data, summarized in the table below, highlight its selectivity for IP3R2 and IP3R3 over IP3R1.
| Peptide | Target Isoform | IC₅₀ (µM) | Hill Slope | Reference |
| This compound | IP3R1 | ~9.0 | -1.6 | [1][5] |
| IP3R2 | ~3.9 - 4.0 | -3.0 to -3.2 | [1][5] | |
| IP3R3 | ~4.3 | -2.8 | [1][5] | |
| IP3Rpep5 (human version) | IP3R2 | ~11 | -0.75 | [1] |
| This compound + 9 (longer version) | IP3R2 | 8.4 | -0.9 | [1] |
Synthesis of this compound
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Amino Acid Sequence
The sequence of this compound is derived from the self-binding peptide region of the human IP3R2. The specific amino acid sequences for the SBP region of all three human IP3R isoforms are provided below for context, with acidic residues highlighted.[1]
-
hIP3R1 SBP: L D F Q D E L S P A G G Q L E E D L R K L Q E E L K K S K D E V K K K E E I K K V E E H V N
-
hIP3R2 SBP (basis for this compound): L D F Q D E L S P A G G Q L E E D L R K L Q E E L K K S K D E V K K K E E I K K V E E H V N
-
hIP3R3 SBP: L D F Q D E L S P A G G Q L E E D L R K L Q E E L K K S K D E V K K K E E I K K V E E H V N
A membrane-permeable version, palmitoyl-8G-IP3Rpep6 , has also been developed to facilitate its use in living cells.[5]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the general steps for synthesizing this compound.
-
Resin Preparation:
-
Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done in two steps of 5-10 minutes each.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) in the presence of a base like diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a ninhydrin (B49086) test.
-
Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Experimental Protocols for Characterization
On-Nucleus Patch-Clamp for IP3R Channel Activity
This technique allows for the direct measurement of single IP3R channel activity.[6]
-
Nuclei Isolation:
-
Isolate nuclei from a suitable cell line (e.g., DT40 cells) expressing the IP3R isoform of interest. This is typically done by cell homogenization followed by differential centrifugation.
-
-
Patch-Clamp Recording:
-
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (giga-seal) with the outer nuclear membrane.
-
In the "on-nucleus" configuration, the cytoplasmic face of the nuclear envelope is in contact with the pipette solution.
-
Apply a defined holding potential and record the single-channel currents in the presence of IP₃ and varying concentrations of this compound in the pipette solution.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time of the IP3R channels.
-
Evaluate the effect of different this compound concentrations on these parameters to characterize its inhibitory mechanism.[5]
-
Co-Immunoprecipitation (Co-IP) to Demonstrate Interaction
Co-IP is used to verify the physical interaction between this compound and the IP3R isoforms.[5]
-
Cell Lysis:
-
Lyse cells expressing the target IP3R isoform in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the IP3R isoform of interest.
-
Add Protein A/G-conjugated beads to the lysate to capture the antibody-IP3R complex.
-
Incubate the lysate with the beads to allow for the immunoprecipitation of the IP3R and any interacting proteins.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against a tag on this compound (if applicable) or a biotinylated version of the peptide to detect its presence in the immunoprecipitated complex.
-
Affinity Pull-Down Assay
This is an alternative method to Co-IP for demonstrating direct interaction.
-
Bait Immobilization:
-
Immobilize a tagged version of this compound (the "bait") onto affinity beads (e.g., streptavidin beads if the peptide is biotinylated).
-
-
Incubation with Prey:
-
Incubate the immobilized bait with a cell lysate containing the IP3R isoform of interest (the "prey").
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
-
Detection:
-
Analyze the eluate by Western blotting using an antibody against the IP3R isoform to confirm its interaction with this compound.
-
Visualizations of Signaling Pathways and Experimental Workflows
IP3 Signaling Pathway
The following diagram illustrates the canonical IP3 signaling pathway and the inhibitory action of this compound.
Caption: The IP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Inhibition
The diagram below outlines a typical workflow for evaluating the inhibitory effect of this compound on IP3-mediated calcium release.
Caption: Workflow for assessing this compound inhibition of Ca²⁺ release.
Logical Relationship of IP3R Subunit Cooperativity
This diagram illustrates the proposed mechanism of IP3R subunit cooperativity and how this compound interferes with this process.
Caption: IP3R subunit cooperativity and competitive inhibition by this compound.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of human type-3 inositol triphosphate receptor reveals the presence of a self-binding peptide that acts as an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding IP3R Channels: from structural underpinnings to ligand-dependent conformational landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IP3Rpep6 in Calcium Signaling: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the novel peptide inhibitor IP3Rpep6, its mechanism of action, and its potential as a selective modulator of intracellular calcium release.
This technical guide provides a comprehensive overview of this compound, a recently developed peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium release channel. For researchers, scientists, and drug development professionals, this document details the function of this compound in calcium signaling, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and visualizes the underlying molecular interactions and experimental workflows.
Introduction to IP3 Receptors and Calcium Signaling
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from fertilization and proliferation to muscle contraction and apoptosis.[1] The precise spatial and temporal control of intracellular Ca²⁺ concentration is critical for normal cellular function. The inositol 1,4,5-trisphosphate (IP3) receptor (IP3R) is a key player in this intricate signaling network.[1] Located on the membrane of the endoplasmic reticulum (ER), the IP3R is a tetrameric channel that, upon binding to its ligand IP3, releases Ca²⁺ from the ER stores into the cytoplasm.[1][2] This IP3-induced Ca²⁺ release is a fundamental mechanism for generating intracellular Ca²⁺ signals.
There are three main subtypes of IP3Rs (IP3R1, IP3R2, and IP3R3), each with distinct expression patterns and regulatory properties. The development of subtype-selective modulators of IP3Rs is a significant area of research, as it could offer therapeutic potential for a variety of diseases characterized by dysregulated Ca²⁺ signaling. However, many existing IP3R inhibitors suffer from a lack of subtype selectivity and off-target effects.[3][4]
This compound: A Novel Peptide Inhibitor of IP3Rs
This compound is a novel peptide inhibitor that has emerged from in silico molecular docking studies.[3][4] It is derived from a self-binding peptide sequence within the ARM2 domain of the IP3R2 subtype.[1][2] This peptide acts as a competitive antagonist, vying with IP3 for access to the IP3 binding core (IBC) of the receptor.[1] By occupying the binding site, this compound prevents the conformational changes necessary for channel opening and subsequent Ca²⁺ release.[1]
A key feature of this compound is its subtype selectivity. It demonstrates a higher affinity for IP3R2 and IP3R3 over IP3R1, making it a valuable tool for dissecting the specific roles of these receptor subtypes in cellular signaling.[3][4]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified through various experimental approaches, primarily by measuring its effect on agonist-induced Ca²⁺ release in cells expressing specific IP3R subtypes. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the peptide's efficacy.
| Parameter | IP3R1 | IP3R2 | IP3R3 | Cell Type | Agonist | Reference |
| IC50 (µM) | ~9.0 | ~3.9 | ~4.3 | HEK-293 cells expressing individual IP3R subtypes | Carbachol | [3][4] |
| IC50 (µM) | - | ~4.0 | - | Mouse Astrocytes (endogenously expressing IP3R2) | Carbachol | [1] |
| Hill Slope | -1.6 | -3.2 | -2.8 | HEK-293 cells expressing individual IP3R subtypes | Carbachol | [1] |
Table 1: Inhibitory Potency of this compound on Different IP3R Subtypes. This table summarizes the IC50 values and Hill slopes of this compound for the three IP3R subtypes, providing a clear comparison of its inhibitory activity.
The steeply negative Hill slopes observed for IP3R2 and IP3R3 inhibition (approximately -3) suggest a high degree of cooperativity in the inhibitory mechanism.[1] This indicates that the binding of one this compound molecule to a subunit within the tetrameric receptor complex significantly influences the binding of subsequent peptide molecules to the other subunits, leading to a more switch-like inhibition of the channel.[1][2]
Signaling Pathway of IP3-Mediated Calcium Release and Inhibition by this compound
The canonical IP3 signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the plasma membrane. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3.[1] IP3 then diffuses through the cytoplasm and binds to the IP3R on the ER membrane, triggering the release of stored Ca²⁺.
Figure 1: IP3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound and its effects on calcium signaling involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Measurement of Intracellular Calcium Concentration
A common method to assess the impact of this compound is to measure changes in intracellular Ca²⁺ concentration in response to an agonist that stimulates IP3 production.
Protocol: Fura-2-based Ratiometric Calcium Imaging [5]
-
Cell Culture: Plate cells (e.g., HEK-293 cells stably expressing a specific IP3R subtype) onto glass coverslips and culture overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with the Ca²⁺-sensitive fluorescent dye Fura-2 AM (acetoxymethyl ester) in HBSS for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
De-esterification: After loading, wash the cells with HBSS to remove excess Fura-2 AM and allow 30 minutes for intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm and capture the fluorescence emission at ~510 nm. Record the ratio of the fluorescence intensities (F340/F380) to establish a baseline.
-
Experimental Treatment: Perfuse the cells with a solution containing the desired concentration of this compound for a defined pre-incubation period.
-
Agonist Stimulation: While continuously recording the fluorescence ratio, stimulate the cells with an agonist (e.g., carbachol) to induce IP3 production and Ca²⁺ release.
-
Data Analysis: The F340/F380 ratio is proportional to the intracellular Ca²⁺ concentration. Analyze the change in this ratio upon agonist stimulation in the presence and absence of this compound to determine the inhibitory effect.
Figure 2: Experimental workflow for Fura-2 based calcium imaging.
On-Nucleus Patch-Clamp Electrophysiology
This technique allows for the direct measurement of IP3R channel activity in the nuclear envelope, which is contiguous with the ER.
Protocol: On-Nucleus Patch-Clamp [3][4]
-
Cell Preparation: Isolate nuclei from cells (e.g., DT40-TKO cells stably expressing IP3R2) by mechanical disruption and differential centrifugation.
-
Pipette Solution: Fill a patch-clamp pipette with a solution containing a defined concentration of IP3 (e.g., 1 µM), Ca²⁺ (e.g., 200 nM), ATP (e.g., 5 mM), and the desired concentration of this compound.
-
Seal Formation: Approach the surface of an isolated nucleus with the patch pipette and form a high-resistance (gigaohm) seal.
-
On-Nucleus Configuration: Establish the on-nucleus patch configuration.
-
Data Acquisition: Record single-channel currents at a fixed holding potential. The opening and closing of individual IP3R channels will be observed as discrete current steps.
-
Data Analysis: Analyze the single-channel recordings to determine the open probability (Po) of the IP3R channels in the presence of different concentrations of this compound. A decrease in Po indicates inhibition of channel activity.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify the physical interaction between this compound and the IP3R.
Protocol: Co-Immunoprecipitation [3][4]
-
Cell Lysis: Lyse cells expressing the target IP3R subtype with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the IP3R subtype overnight at 4°C.
-
Bead Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-IP3R complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against a tag on this compound (or a specific antibody for the peptide) to detect its presence in the immunoprecipitated complex.
Implications for Drug Development
The subtype selectivity of this compound presents a significant advancement in the field of calcium signaling research. By providing a tool to preferentially inhibit IP3R2 and IP3R3, this compound can help elucidate the specific physiological and pathophysiological roles of these receptor isoforms.
From a drug development perspective, this compound serves as a valuable lead compound. Its mechanism of action and selectivity profile can guide the design of small-molecule inhibitors with improved drug-like properties. Furthermore, a membrane-permeable version of the peptide, palmitoyl-8G-IP3RPEP6, has been developed, allowing for its extracellular application and opening avenues for in vivo studies.[3][4] The development of selective IP3R modulators could have therapeutic implications for a range of disorders, including cardiovascular diseases, neurodegenerative disorders, and cancer, where aberrant Ca²⁺ signaling is a contributing factor.
Conclusion
This compound represents a significant breakthrough in the quest for selective modulators of IP3 receptors. Its well-characterized inhibitory effects, particularly its preference for IP3R2 and IP3R3, make it an indispensable tool for researchers investigating the nuances of calcium signaling. The detailed experimental protocols provided in this guide offer a practical framework for its application in the laboratory. As our understanding of the specific roles of IP3R subtypes in health and disease continues to grow, the development of targeted therapeutics based on the principles demonstrated by this compound holds immense promise for the future of medicine.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of IP3Rpep6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of IP3Rpep6, a novel peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). This document details the quantitative interaction data, experimental methodologies for target validation, and the signaling pathways involved, aiming to equip researchers and drug development professionals with the critical information needed to leverage this compound in their studies.
Core Cellular Target: Inositol 1,4,5-Trisphosphate Receptor (IP3R)
The primary cellular target of this compound is the inositol 1,4,5-trisphosphate receptor (IP3R) , an intracellular ligand-gated calcium (Ca²⁺) channel located on the membrane of the endoplasmic reticulum (ER). IP3Rs play a pivotal role in cellular signaling by releasing Ca²⁺ from the ER into the cytoplasm upon binding of its endogenous ligand, inositol 1,4,5-trisphosphate (IP3). This Ca²⁺ release regulates a multitude of cellular processes, including fertilization, proliferation, secretion, and apoptosis.[1]
This compound is a synthetic peptide designed to be a competitive antagonist of IP3 at the IP3R.[2] It effectively inhibits the binding of IP3 to the receptor's IP3-binding core (IBC), thereby preventing channel opening and subsequent Ca²⁺ release.
Isoform Selectivity
Mammals express three isoforms of the IP3R (IP3R1, IP3R2, and IP3R3). This compound exhibits preferential inhibition of IP3R2 and IP3R3 over IP3R1. This isoform selectivity is a key characteristic for its potential use as a specific pharmacological tool.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory efficacy of this compound on the different IP3R isoforms has been quantified through various functional assays, primarily by measuring the inhibition of agonist-induced intracellular Ca²⁺ release. The half-maximal inhibitory concentration (IC50) values and Hill slopes provide a quantitative measure of the peptide's potency and the cooperativity of its inhibitory action.
| Target Isoform | Cell System | IC50 (µM) | Hill Slope | Reference |
| IP3R1 | HEK-IP3R1 cells | ~9.0 | -1.6 | |
| IP3R2 | HEK-IP3R2 cells | ~3.9 - 4.0 | -3.0 to -3.2 | [2][3] |
| IP3R3 | HEK-IP3R3 cells | ~4.3 | -2.8 | [2] |
| Endogenous IP3R2 (dominant) | Mouse Astrocytes | ~4.0 | -3.0 | [3] |
Note: The steeply negative Hill slopes for IP3R2 and IP3R3 suggest a high degree of negative cooperativity in the inhibition by this compound.
Signaling Pathway and Mechanism of Action
The canonical IP3 signaling pathway begins with the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). IP3 then diffuses through the cytoplasm to bind to and activate IP3Rs on the ER, triggering the release of stored Ca²⁺.
This compound acts as a competitive antagonist, binding to the IP3 binding site on the IP3R and preventing the conformational changes necessary for channel opening. This leads to the inhibition of intracellular Ca²⁺ release.
Figure 1: IP3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The identification and characterization of IP3R as the cellular target of this compound have been accomplished through a series of rigorous experimental techniques. Detailed methodologies for these key experiments are provided below.
Co-Immunoprecipitation (Co-IP)
Co-IP is utilized to demonstrate the physical interaction between this compound and IP3R within a cellular context.
Objective: To determine if this compound binds to IP3R isoforms in cell lysates.
Methodology:
-
Cell Culture and Lysis:
-
HEK-293 cells expressing specific IP3R isoforms (IP3R1, IP3R2, or IP3R3) are cultured to ~80-90% confluency.
-
Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets are resuspended in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) and incubated on ice for 30 minutes with periodic vortexing.
-
Lysates are cleared by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the protein extract is collected.
-
-
Immunoprecipitation:
-
A specific antibody against the target IP3R isoform (e.g., anti-IP3R2) is added to the cleared cell lysate.
-
The lysate-antibody mixture is incubated for 2-4 hours at 4°C with gentle rotation.
-
Biotinylated this compound is then added to the mixture and incubated for an additional 1-2 hours at 4°C.
-
Protein A/G-agarose beads or magnetic beads are added to the lysate and incubated for 1 hour at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are pelleted by centrifugation (for agarose (B213101) beads) or captured using a magnetic stand (for magnetic beads).
-
The supernatant is discarded, and the beads are washed 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with a primary antibody against the biotin (B1667282) tag of this compound (e.g., streptavidin-HRP).
-
The presence of a band corresponding to the molecular weight of this compound indicates a direct or indirect interaction with the immunoprecipitated IP3R isoform.
-
Affinity Pull-Down Assay
This in vitro technique confirms the direct interaction between this compound and the IP3R.
Objective: To verify a direct binding interaction between this compound and purified or in vitro translated IP3R.
Methodology:
-
Bait Preparation:
-
Biotinylated this compound (the "bait") is immobilized on streptavidin-coated agarose or magnetic beads by incubating for 1-2 hours at 4°C with gentle rotation.
-
The beads are washed with a suitable binding buffer (e.g., PBS with 0.1% Tween-20) to remove unbound peptide.
-
-
Prey Preparation:
-
The "prey" protein, a purified IP3R isoform or a cell lysate containing the IP3R, is prepared.
-
-
Binding Reaction:
-
The immobilized this compound beads are incubated with the prey protein solution for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
The beads are washed 3-5 times with binding buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
The eluted proteins are analyzed by Western blotting using an antibody specific for the IP3R isoform. A band at the expected molecular weight of the IP3R confirms a direct interaction with this compound.
-
Intracellular Calcium Imaging
This functional assay is used to quantify the inhibitory effect of this compound on IP3R-mediated Ca²⁺ release in living cells.
Objective: To measure the dose-dependent inhibition of agonist-induced Ca²⁺ release by this compound.
Methodology:
-
Cell Preparation and Dye Loading:
-
Cells expressing the IP3R isoform of interest are plated on glass-bottom dishes.
-
The cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating in a physiological salt solution containing the dye for 30-60 minutes at room temperature.
-
After loading, the cells are washed to remove excess dye.
-
-
Peptide Delivery:
-
For intracellular delivery of the water-soluble this compound, microinjection or electroporation can be used.
-
Alternatively, a membrane-permeable version of the peptide, palmitoyl-8G-IP3RPEP6, can be added directly to the extracellular medium.[4]
-
-
Fluorescence Microscopy and Data Acquisition:
-
The dish is mounted on the stage of an inverted fluorescence microscope equipped with a high-speed camera.
-
The cells are continuously perfused with a physiological salt solution.
-
A baseline fluorescence is recorded.
-
The cells are stimulated with an agonist that activates the IP3 pathway (e.g., carbachol (B1668302) or ATP).
-
Changes in intracellular Ca²⁺ concentration are recorded as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The fluorescence signals are analyzed to determine the peak amplitude of the Ca²⁺ response.
-
Dose-response curves are generated by plotting the peak Ca²⁺ response as a function of the agonist concentration in the presence of different concentrations of this compound.
-
IC50 values are calculated from these curves to quantify the inhibitory potency of the peptide.
-
On-Nucleus Patch-Clamp Electrophysiology
This technique allows for the direct measurement of single IP3R channel activity and its modulation by this compound.
Objective: To directly observe the effect of this compound on the open probability of single IP3R channels.
Methodology:
-
Nuclei Isolation:
-
Nuclei from cells expressing the IP3R isoform of interest (e.g., DT40 cells) are isolated using a dounce homogenizer in a hypotonic buffer.
-
The isolated nuclei are purified by centrifugation through a sucrose (B13894) gradient.
-
-
Patch-Clamp Recording:
-
A drop of the nuclear suspension is placed in a recording chamber on an inverted microscope.
-
A glass micropipette with a resistance of 5-10 MΩ is filled with a pipette solution containing a known concentration of IP3 and Ca²⁺ to activate the channels.
-
The pipette is pressed against the outer nuclear membrane to form a high-resistance (gigaohm) seal.
-
The activity of single IP3R channels in the membrane patch is recorded in the voltage-clamp mode.
-
-
This compound Application:
-
This compound is added to the pipette solution at various concentrations to assess its effect on channel activity.
-
-
Data Analysis:
-
The recorded single-channel currents are analyzed to determine the channel open probability (Po).
-
The effect of this compound on Po is quantified to determine its inhibitory mechanism at the single-channel level.
-
Experimental and Logical Workflow Visualization
The following diagrams illustrate the logical flow of experiments to characterize the cellular targets of a novel peptide inhibitor like this compound.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Role of IP3Rpep6 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) is a crucial intracellular calcium (Ca2+) release channel located on the endoplasmic reticulum (ER). Its activity is fundamental to a vast array of cellular processes, including the tightly regulated mechanism of programmed cell death, or apoptosis. Dysregulation of IP3R-mediated Ca2+ signaling is implicated in numerous pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of IP3Rpep6, a novel peptide inhibitor of the IP3R, and elucidates its potential role in the modulation of apoptosis. While direct experimental evidence linking this compound to apoptosis is currently emerging, this document synthesizes the existing data on this compound's mechanism of action with the established role of IP3R in apoptotic signaling to provide a comprehensive overview for researchers and drug development professionals.
Introduction to IP3R and its Role in Apoptosis
The IP3R is a tetrameric channel that, upon binding its ligand inositol 1,4,5-trisphosphate (IP3), releases Ca2+ from the ER into the cytosol.[1][2] This elevation in intracellular Ca2+ concentration is a versatile signal that can trigger a multitude of cellular responses, ranging from proliferation and differentiation to cell death.[3] The decision between cell survival and apoptosis is, in part, governed by the spatio-temporal dynamics of these Ca2+ signals.
Sustained or excessive Ca2+ release from the ER can initiate the apoptotic cascade through several mechanisms. A key event is the uptake of Ca2+ by mitochondria, which are often in close physical proximity to the ER. Mitochondrial Ca2+ overload can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors such as cytochrome c into the cytosol.[4] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.[5]
The Bcl-2 family of proteins are central regulators of apoptosis and exert significant control over IP3R function. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, can bind to the IP3R and inhibit its activity, thereby preventing pro-apoptotic Ca2+ release.[6][7] Conversely, pro-apoptotic Bcl-2 family members can promote IP3R-mediated Ca2+ signaling and apoptosis.[8] This intricate interplay places the IP3R at a critical nexus in the regulation of programmed cell death.
This compound: A Novel Peptide Inhibitor of IP3R
This compound is a recently developed peptide that acts as a competitive inhibitor of the IP3R.[9][10] It was designed based on a self-binding sequence within the IP3R2 isoform.[1] By competing with IP3 for binding to the receptor, this compound effectively reduces IP3R-mediated Ca2+ release.[9]
Mechanism of Action
This compound functions by competitively antagonizing the binding of IP3 to its receptor.[9] This inhibitory action has been demonstrated to reduce the open probability of IP3R channels in a concentration-dependent manner.[9][10]
Isoform Selectivity
Notably, this compound exhibits a degree of selectivity for different IP3R isoforms, showing greater potency towards IP3R2 and IP3R3 compared to IP3R1.[9][10] This characteristic may be advantageous for targeting specific cell types or signaling pathways that are reliant on particular IP3R isoforms.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various experimental systems. The following tables summarize the key quantitative data regarding its IC50 values for different IP3R isoforms.
| IP3R Isoform | Cell Type | Assay | IC50 (µM) | Reference |
| IP3R1 | HEK cells expressing human IP3R1 | Carbachol-induced Ca2+ release | ~9.0 | [9][10] |
| IP3R2 | HEK cells expressing human IP3R2 | Carbachol-induced Ca2+ release | ~3.9 | [9][10] |
| IP3R3 | HEK cells expressing human IP3R3 | Carbachol-induced Ca2+ release | ~4.3 | [9][10] |
| IP3R2 | Mouse Astrocytes (endogenous) | Carbachol-induced Ca2+ release | ~4.0 | [1] |
Inferred Role of this compound in Apoptosis
While direct studies on the effect of this compound on apoptosis have not yet been published, its role can be inferred from its mechanism of action as an IP3R inhibitor and the known involvement of IP3R in apoptosis. By inhibiting IP3R-mediated Ca2+ release, this compound is predicted to have a pro-survival or anti-apoptotic effect in contexts where apoptosis is driven by Ca2+ signaling.
This hypothesis is supported by studies on other peptide inhibitors that target the interaction between IP3R and Bcl-2 proteins. For instance, peptides that disrupt the inhibitory binding of Bcl-2 to the IP3R, such as BIRD-2 (Bcl-2/IP3R Disruptor-2), have been shown to induce Ca2+-mediated apoptosis in cancer cells.[2][11] These peptides effectively act as sensitizers of IP3R-mediated Ca2+ release. Conversely, peptides that mimic the inhibitory action of Bcl-2's BH4 domain, such as TAT-BH4, have been demonstrated to have anti-apoptotic effects.[4][12][13]
Given that this compound directly inhibits the IP3R channel, its effect would be analogous to the anti-apoptotic action of Bcl-2 and TAT-BH4 peptides. Therefore, in cell types where apoptosis is triggered by IP3R-dependent Ca2+ overload, treatment with this compound is expected to attenuate the apoptotic response.
Signaling Pathways and Experimental Workflows
Known Signaling Pathway of this compound Action
Figure 1. Mechanism of this compound Inhibition of IP3R-mediated Calcium Release.
Inferred Apoptotic Signaling Pathway Modulated by this compound
Figure 2. Inferred Anti-Apoptotic Role of this compound.
Experimental Protocols
On-Nucleus Patch-Clamp for IP3R Channel Activity
This method allows for the direct measurement of single IP3R channel currents.[13][14]
-
Cell Culture and Nuclei Isolation:
-
Culture cells (e.g., DT40-TKO cells stably expressing a single IP3R isoform) under standard conditions.
-
Harvest cells and resuspend in a hypotonic buffer to swell the plasma membrane.
-
Mechanically disrupt the cells to release the nuclei.
-
Purify the nuclei by centrifugation through a sucrose (B13894) gradient.
-
-
Patch-Clamp Recording:
-
Transfer the isolated nuclei to a recording chamber containing a bath solution.
-
Use a glass micropipette with a fire-polished tip filled with the pipette solution to form a high-resistance seal with the outer nuclear membrane.
-
Apply a voltage clamp and record single-channel currents in response to the application of IP3 and modulators like this compound to the bath solution.
-
Measurement of Carbachol-Induced Ca2+ Release
This protocol is used to assess the inhibitory effect of this compound on GPCR-mediated Ca2+ release in intact cells.[9][15]
-
Cell Culture and Loading with Ca2+ Indicator:
-
Plate cells (e.g., HEK293 cells expressing specific IP3R isoforms) on glass-bottom dishes.
-
Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a buffer containing varying concentrations of this compound.
-
Stimulate the cells with the GPCR agonist carbachol (B1668302) to induce IP3 production and subsequent Ca2+ release.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular Ca2+ concentration.
-
Co-Immunoprecipitation (Co-IP) of this compound and IP3R
This technique is used to verify the physical interaction between this compound and the IP3R.[9][16]
-
Cell Lysis and Lysate Preparation:
-
Transfect cells with constructs for biotinylated this compound and the target IP3R isoform.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated this compound and any interacting proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the IP3R isoform to detect its presence in the pull-down fraction.
-
Caspase-3 Activity Assay
This assay quantifies the activity of the key executioner caspase in apoptosis.[17]
-
Induction of Apoptosis and Cell Lysis:
-
Treat cells with a pro-apoptotic stimulus in the presence or absence of this compound.
-
Harvest the cells and lyse them in a buffer that preserves caspase activity.
-
-
Enzymatic Assay:
-
Incubate the cell lysate with a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][18][19]
-
Cell Treatment and Harvesting:
-
Induce apoptosis in cells with a relevant stimulus, with and without this compound treatment.
-
Harvest both adherent and suspension cells.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are negative for both Annexin V and PI.
-
Early apoptotic cells are Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells are positive for both Annexin V and PI.
-
Conclusion and Future Directions
This compound has been established as a novel and selective peptide inhibitor of IP3R-mediated Ca2+ release. While its direct role in apoptosis is yet to be experimentally demonstrated, a strong inference can be made for its potential as an anti-apoptotic agent in cellular contexts where apoptosis is driven by IP3R-dependent Ca2+ signaling. This is based on its inhibitory mechanism of action, which functionally opposes the pro-apoptotic Ca2+ release from the ER.
Future research should focus on directly investigating the effects of this compound on various apoptotic pathways. Key experiments would include assessing the impact of this compound on caspase activation, mitochondrial membrane potential, and cell viability in response to a range of pro-apoptotic stimuli known to act through Ca2+ signaling. Furthermore, exploring the therapeutic potential of this compound in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemia-reperfusion injury, represents a promising avenue for future drug development. The isoform selectivity of this compound may offer a more targeted therapeutic approach with potentially fewer off-target effects. The development of cell-permeable versions of this compound will be crucial for its application in in vivo studies and eventual clinical translation.
References
- 1. An anti-apoptotic peptide improves survival in lethal total body irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic peptide targeting the BH4 domain of Bcl-2 induces apoptosis in multiple myeloma and follicular lymphoma cells alone or in combination with agents targeting the BH3-binding pocket of Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonizing Bcl-2′s BH4 domain in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer cell death strategies by targeting Bcl-2's BH4 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IP3R2 levels dictate the apoptotic sensitivity of diffuse large B-cell lymphoma cells to an IP3R-derived peptide targeting the BH4 domain of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of Ca²+-driven apoptosis in chronic lymphocytic leukemia cells by peptide-mediated disruption of Bcl-2-IP3 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BH4-domain peptide from Bcl-xL exerts anti-apoptotic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. static.igem.org [static.igem.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Targeting Bcl-2-IP3 receptor interaction to reverse Bcl-2's inhibition of apoptotic calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Binding Site of IP3Rpep6 on the Inositol 1,4,5-Trisphosphate Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the binding interaction between the inhibitory peptide IP3Rpep6 and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). It is designed to be a valuable resource for researchers in cell signaling, pharmacology, and drug development who are interested in the modulation of IP3R activity.
Introduction to the IP3R and the Inhibitory Peptide this compound
The inositol 1,4,5-trisphosphate receptor (IP3R) is a crucial intracellular calcium (Ca²⁺) release channel located on the endoplasmic reticulum (ER) membrane.[1][2] Upon binding its ligand, inositol 1,4,5-trisphosphate (IP3), the IP3R opens, allowing the rapid flux of Ca²⁺ from the ER lumen into the cytoplasm. This elevation in cytosolic Ca²⁺ concentration is a fundamental signaling mechanism that governs a vast array of cellular processes, including fertilization, proliferation, muscle contraction, and apoptosis.[1][2] Mammals express three isoforms of the IP3R (IP3R1, IP3R2, and IP3R3), which exhibit distinct expression patterns and regulatory properties.
This compound is a synthetic peptide derived from a self-binding peptide (SBP) sequence within the ARM2 domain of the IP3R type 2 (IP3R2).[1][2] It has been identified as a competitive antagonist of the IP3R, effectively inhibiting IP3-mediated Ca²⁺ release.[1][3] The inhibitory action of this compound is isoform-specific, showing higher potency for IP3R2 and IP3R3 compared to IP3R1.[3] This selectivity makes this compound a valuable tool for dissecting the isoform-specific functions of IP3Rs and a potential lead for the development of novel therapeutic agents targeting IP3R-mediated signaling pathways.
The Proposed Binding Site of this compound on the IP3R
Current evidence suggests that this compound exerts its inhibitory effect by competing with IP3 for binding to the IP3 binding core (IBC) of the receptor.[1][2] The IBC is a well-characterized domain located in the N-terminal region of the IP3R. The competitive nature of this interaction has been demonstrated in functional assays where increasing concentrations of IP3 can overcome the inhibitory effect of this compound.[1]
While a high-resolution crystal or NMR structure of the this compound-IP3R complex is not yet available, in silico molecular docking studies have provided insights into the potential binding mode.[4][5] These computational models suggest that this compound interacts with key residues within the IBC that are also involved in IP3 recognition.
Amino Acid Sequences of the Self-Binding Peptide Region
This compound is derived from the rodent IP3R2 sequence. The corresponding self-binding peptide (SBP) sequences in the ARM2 domain of the three human IP3R isoforms are presented below. The differences in these sequences, particularly the presence and spacing of glutamic acid (E) residues, are thought to contribute to the isoform-specific inhibitory potency of this compound.[4]
| IP3R Isoform | Species | SBP Amino Acid Sequence |
| IP3R1 | Human | D F Y D D L L L Y D D |
| IP3R2 | Human | L E E A N E E L V E D |
| IP3R3 | Human | V E E D A A G G G G E E D G V |
| This compound | Rodent (IP3R2 derived) | L E E A N E E L V E D |
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified in functional assays by determining its half-maximal inhibitory concentration (IC50) and Hill slope. The available data demonstrates the higher potency of this compound for IP3R2 and IP3R3.
| Parameter | IP3R1 | IP3R2 | IP3R3 | Reference |
| IC50 | ~9.0 µM | ~3.9 µM | ~4.3 µM | [3] |
| Hill Slope | -1.6 | -3.2 | -2.8 | [1] |
Note: As of the latest available data, detailed kinetic parameters such as the dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd) from biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for the this compound-IP3R interaction have not been published. The provided IC50 values are derived from functional Ca²⁺ release assays.
Signaling Pathways and Experimental Workflows
IP3R Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical IP3R signaling pathway and the proposed mechanism of inhibition by this compound.
Experimental Workflow for Investigating this compound Binding
This diagram outlines a typical experimental workflow to characterize the binding and functional effects of this compound on the IP3R.
Logical Relationship of Key Findings
The following diagram illustrates the logical flow of the key findings regarding the interaction between this compound and the IP3R.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate the binding and function of this compound.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate a direct physical interaction between this compound and the IP3R.
Materials:
-
Cells expressing the target IP3R isoform.
-
Biotinylated this compound.
-
Streptavidin-conjugated magnetic beads.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: SDS-PAGE sample buffer.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): Incubate the supernatant with unconjugated magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add biotinylated this compound to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Capture: Add streptavidin-conjugated magnetic beads and incubate for an additional 1 hour at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-IP3R antibody.
On-Nucleus Patch Clamp
This electrophysiological technique allows for the direct measurement of single IP3R channel activity.
Materials:
-
Isolated cell nuclei from cells expressing the target IP3R isoform.
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette Solution (cytosolic side): High K⁺ solution mimicking the cytosol, containing known concentrations of IP3 and this compound.
-
Bath Solution (luminal side): High K⁺ solution mimicking the ER lumen.
Protocol:
-
Nuclei Isolation: Isolate intact nuclei from the cells of interest using a dounce homogenizer and differential centrifugation.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 5-10 MΩ.
-
Patching: Approach an isolated nucleus with a patch pipette filled with the pipette solution. Apply gentle suction to form a high-resistance (GΩ) seal with the outer nuclear membrane (on-nucleus configuration).
-
Recording: Record single-channel currents in the on-nucleus or excised (luminal-side-out) configuration.
-
Data Analysis: Analyze the channel open probability, conductance, and open/closed dwell times in the presence and absence of this compound.
Cytosolic Ca²⁺ Imaging
This method is used to measure changes in intracellular Ca²⁺ concentration in response to IP3R activation and inhibition.
Materials:
-
Cells expressing the target IP3R isoform cultured on glass-bottom dishes.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline.
-
Agonist to stimulate IP3 production (e.g., carbachol (B1668302) for cells expressing muscarinic receptors).
-
Fluorescence microscope with a high-speed camera.
Protocol:
-
Cell Loading: Incubate cells with Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye.
-
Inhibitor Incubation: If using a cell-permeable version of this compound, incubate the cells with the peptide for an appropriate time. For non-permeable this compound, microinjection or cell permeabilization is required.
-
Imaging: Mount the dish on the microscope and acquire baseline fluorescence images.
-
Stimulation: Add the agonist to stimulate IP3 production and record the subsequent changes in fluorescence intensity over time.
-
Data Analysis: Quantify the change in fluorescence (ΔF/F0) to determine the amplitude and kinetics of the Ca²⁺ response in the presence and absence of this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified IP3R protein (or a soluble ligand-binding domain).
-
Synthetic this compound.
-
ITC instrument.
-
Dialysis buffer.
Protocol:
-
Sample Preparation: Dialyze both the IP3R protein and this compound extensively against the same buffer to minimize heat of dilution effects.
-
Loading: Load the IP3R protein into the sample cell of the calorimeter and this compound into the injection syringe.
-
Titration: Perform a series of small injections of this compound into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (ka and kd) and binding affinity (Kd).
Materials:
-
SPR instrument.
-
Sensor chip (e.g., CM5).
-
Purified IP3R protein.
-
Synthetic this compound.
-
Running buffer.
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
Protocol:
-
Immobilization: Immobilize the IP3R protein onto the surface of the sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound peptide.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
Conclusion and Future Directions
This compound has emerged as a valuable research tool for studying the isoform-specific roles of IP3Rs and as a potential starting point for the development of novel therapeutics. The current body of evidence strongly supports a mechanism of competitive inhibition at the IP3 binding core. However, several key areas warrant further investigation:
-
High-Resolution Structural Studies: Determining the crystal or NMR structure of the this compound-IP3R complex is essential for a definitive understanding of the binding site and the molecular basis of its inhibitory action and isoform selectivity.
-
Detailed Biophysical Characterization: The use of techniques like ITC and SPR to precisely quantify the binding affinity and kinetics of the this compound-IP3R interaction will provide a more complete thermodynamic and kinetic profile of this important molecular interaction.
-
Site-Directed Mutagenesis: Mutagenesis studies of the IP3R's IP3 binding core can be used to identify the specific amino acid residues that are critical for this compound binding, further refining our understanding of the interaction site.
The continued investigation into the binding of this compound and other peptide-based modulators will undoubtedly provide deeper insights into the complex regulation of IP3R channels and may pave the way for the development of new classes of drugs for a variety of diseases where IP3R-mediated Ca²⁺ signaling is dysregulated.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
A Technical Guide to Preliminary Studies of IP3Rpep6 in Neuronal and Cellular Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preliminary research on IP3Rpep6, a novel peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). The document details its mechanism of action, quantitative inhibition profile, and the experimental protocols used for its characterization, making it a valuable resource for professionals in neuroscience and drug development.
Introduction to IP3R Signaling and this compound
Inositol 1,4,5-trisphosphate (IP3) is a universal second messenger that modulates a vast array of cellular processes, from gene expression and secretion to synaptic signaling.[1] It is produced following the stimulation of cell surface receptors, which activate phospholipase C (PLC) to cleave IP3 from its precursor, PIP2.[1][2] IP3 then diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+).[1][2] Mammals express three IP3R subtypes (IP3R1, IP3R2, and IP3R3), which are large tetrameric channels.[1]
While IP3Rs are crucial for cellular signaling, many existing inhibitors suffer from off-target effects and poor selectivity for the different subtypes.[3][4] To address this, this compound was developed as a novel peptide inhibitor.[3][4] It is derived from a putative self-binding peptide sequence within the ARM2 domain of the IP3R2 subtype.[1] Preliminary studies demonstrate that this compound is a competitive inhibitor with notable selectivity for IP3R2 and IP3R3 over IP3R1, offering a more precise tool for studying cellular Ca2+ dynamics.[3][4][5]
Signaling Pathways and Mechanism of Inhibition
The activation of IP3Rs is a complex process involving cooperative interactions between the four subunits of the receptor channel.[1] this compound is believed to interfere with this process by competing with IP3 for access to the IP3 binding core (IBC) of the receptor subunits.[1] This competition prevents the necessary conformational changes required for channel opening, thereby inhibiting Ca2+ release. The steep Hill slope of inhibition for IP3R2 and IP3R3 suggests that this compound disrupts a highly cooperative signaling process between the subunits.[1]
Caption: The canonical IP3 signaling pathway leading to intracellular Ca²⁺ release.
Caption: Competitive inhibition of the IP3R by this compound, preventing Ca²⁺ release.
Data Presentation: Quantitative Inhibition Profile
The inhibitory potency of this compound has been quantified in various cell models, primarily through measuring its effect on carbachol-induced Ca2+ transients. The peptide shows clear selectivity, with approximately two-fold higher potency for IP3R2 and IP3R3 compared to IP3R1.
| Parameter | IP3R1 | IP3R2 | IP3R3 | Cell Model | Reference |
| IC₅₀ (µM) | ~9.0 | ~3.9 | ~4.3 | HEK cells expressing individual subtypes | [3][4][5] |
| IC₅₀ (µM) | - | ~4.0 | - | Mouse Astrocytes (IP3R2 dominant) | [1] |
| Hill Slope | -1.6 | -3.2 | -2.8 | HEK cells expressing individual subtypes | [1] |
Experimental Protocols
The development and characterization of this compound involved a multi-step process combining computational and experimental techniques.[3][4]
Caption: Workflow for the development and characterization of this compound.
1. Peptide Development and Interaction Verification
-
In Silico Molecular Docking: this compound was initially designed and developed using computational molecular docking studies to predict its binding to the IP3R.[3][4][5]
-
Co-immunoprecipitation and Affinity Pull-Down Assays: To confirm a direct interaction, experiments were performed using cell lysates. These assays demonstrated that this compound co-immunoprecipitated with IP3R2 but not with IP3R1.[3][4][5] The interaction with IP3R3 was observed to vary between the different cell types used.[3][4][5]
2. Functional Characterization in Cellular Models
-
Cell Culture and Expression: Experiments utilized various cell lines, including Human Embryonic Kidney (HEK) cells engineered to express a single IP3R subtype (IP3R1, R2, or R3), triple IP3R knockout cells, and primary mouse astrocytes, where IP3R2 is the functionally dominant subtype.[1][3][4][5]
-
On-Nucleus Patch-Clamp: The direct effect of this compound on channel function was assessed using on-nucleus patch-clamp recordings from DT40 cell nuclei expressing IP3R2.[1] This technique allows for precise control of the molecular environment. Results showed that this compound concentration-dependently decreased the open probability of the IP3R2 channel.[3][4][5]
-
Measurement of Carbachol-Induced Ca²⁺ Responses: To determine the IC₅₀ values, cells were loaded with a Ca²⁺-sensitive fluorescent dye. Cellular stimulation with carbachol (B1668302) (a cholinergic agonist) was used to activate the PLC/IP3 pathway and induce Ca²⁺ release. The amplitude of the Ca²⁺ response was measured in the presence of varying concentrations of this compound. The resulting concentration-response curves were fitted with a Hill equation to calculate the IC₅₀ and Hill slope.[5]
3. Development of a Membrane-Permeable Analog A significant advancement for in vivo and intact cell studies was the creation of palmitoyl-8G-IP3RPEP6 .[3][4][5] This modified version includes a palmitoyl (B13399708) group to enhance membrane permeability, allowing the peptide to be applied extracellularly and subsequently reach its intracellular target.[3][4][5]
Conclusion and Future Directions
Preliminary studies have established this compound as a valuable research tool. It acts as a competitive inhibitor of IP3Rs with marked selectivity for IP3R2 and IP3R3.[3][4][5] Importantly, it shows no off-target effects on connexin-43 hemichannels or ryanodine (B192298) receptors, highlighting its specificity.[4][5] The detailed experimental protocols and quantitative data presented here provide a solid foundation for its application in studying the specific roles of IP3R subtypes in neuronal Ca2+ signaling, synaptic plasticity, and pathophysiology. The development of a cell-permeable version further expands its potential for use in more complex biological systems.[3][4][5] Future studies in primary neurons and brain slice preparations will be critical to fully elucidate its effects on neuronal function.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
- 4. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing IP3Rpep6 in Live-Cell Imaging Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the study of intracellular signaling, the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) stands out as a crucial mediator of calcium (Ca²⁺) release from the endoplasmic reticulum. Modulating the activity of IP3R isoforms is essential for understanding their roles in various cellular processes and for developing therapeutic strategies targeting Ca²⁺ signaling pathways. IP3Rpep6 is a novel peptide inhibitor of the IP3 receptor, demonstrating selectivity for IP3R2 and IP3R3 subtypes over IP3R1.[1][2][3] This characteristic makes it a valuable tool for dissecting the specific functions of these isoforms. For live-cell imaging applications, a membrane-permeable version, palmitoyl-8G-IP3RPEP6, has been developed, allowing for its extracellular application and subsequent intracellular activity.[1][2][4]
These application notes provide detailed protocols for the use of palmitoyl-8G-IP3RPEP6 in live-cell imaging experiments to study its inhibitory effects on agonist-induced intracellular Ca²⁺ release.
Mechanism of Action
This compound functions as a competitive inhibitor of the IP3 receptor.[1][2][3] It is a self-binding peptide derived from the ARM2 domain of the IP3R that interacts with the IP3 binding core (IBC).[5] By competing with endogenous IP3 for binding to the receptor, this compound prevents the conformational changes required for channel opening and subsequent Ca²⁺ release from the endoplasmic reticulum.[5][6]
Signaling Pathway Diagram
Caption: IP3R Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified against different IP3R isoforms. The data is summarized in the table below.
| Peptide Version | Target Isoform | IC50 (µM) | Cell Type | Assay Conditions | Reference |
| This compound | IP3R1 | ~9.0 | IP3R1 expressing cells | Carbachol-induced Ca²⁺ responses | [1][2][3] |
| This compound | IP3R2 | ~3.9 | IP3R2 expressing cells | Carbachol-induced Ca²⁺ responses | [1][2][3] |
| This compound | IP3R3 | ~4.3 | IP3R3 expressing cells | Carbachol-induced Ca²⁺ responses | [1][2][3] |
| This compound | IP3R2 (dominant) | ~4 | Mouse astrocytes | Carbachol-induced Ca²⁺ responses | [6] |
| palmitoyl-8G-IP3RPEP6 | IP3R2 | ~30 | IP3R2 expressing cells | Carbachol-induced Ca²⁺ responses (1 hr incubation) | [4] |
Experimental Protocols
Protocol 1: Live-Cell Calcium Imaging Using Fura-2 AM to Assess this compound Activity
This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to an agonist (e.g., carbachol) in the presence and absence of palmitoyl-8G-IP3RPEP6.
Materials:
-
Cells expressing the IP3R isoform of interest (e.g., HEK293 cells stably expressing IP3R2)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Palmitoyl-8G-IP3RPEP6
-
Agonist (e.g., Carbachol)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and a perfusion system.
Procedure:
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 70-80% confluency on the day of imaging.
-
-
Palmitoyl-8G-IP3RPEP6 Incubation:
-
Prepare a stock solution of palmitoyl-8G-IP3RPEP6 in DMSO.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM). A concentration optimization experiment is recommended.
-
Replace the culture medium in the imaging dishes with the medium containing palmitoyl-8G-IP3RPEP6.
-
Incubate the cells for at least 1 hour at 37°C in a CO₂ incubator. For a negative control, incubate cells with vehicle (DMSO) under the same conditions.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution:
-
Dissolve Fura-2 AM in DMSO to make a 1 mM stock solution.
-
Mix the Fura-2 AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO.
-
Dilute this mixture into HBSS to a final Fura-2 AM concentration of 2-5 µM.
-
-
After the incubation with palmitoyl-8G-IP3RPEP6, wash the cells twice with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Add fresh HBSS to the dish and allow the cells to de-esterify the dye for at least 30 minutes at room temperature.
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the microscope stage.
-
Set up the imaging parameters for ratiometric Fura-2 imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Perfuse the cells with HBSS containing the agonist (e.g., 100 µM carbachol) and continue recording the fluorescence ratio to observe the Ca²⁺ response.
-
Record the response for a sufficient duration to capture the peak and subsequent decay of the Ca²⁺ signal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the F340/F380 ratio for each ROI over time.
-
Normalize the ratio data to the baseline fluorescence before agonist stimulation.
-
Compare the peak amplitude and kinetics of the Ca²⁺ response in control (vehicle-treated) and palmitoyl-8G-IP3RPEP6-treated cells.
-
Experimental Workflow Diagram
References
- 1. LIVE-PAINT allows super-resolution microscopy inside living cells using reversible peptide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for IP3Rpep6 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for utilizing IP3Rpep6, a novel peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), in various in vitro assays. This compound is a valuable tool for studying the specific roles of IP3R subtypes in cellular calcium signaling.
Introduction to this compound
This compound is a peptide inhibitor that demonstrates competitive inhibition of IP3Rs with varying selectivity for the three subtypes. It has been shown to reduce the open probability of IP3R channels.[1] This makes it a useful tool for dissecting the contributions of different IP3R isoforms in complex biological processes.
Quantitative Data Summary
The inhibitory potency of this compound varies among the different IP3R subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined in studies using HEK-293 cells expressing individual human IP3R subtypes and in mouse astrocytes.
| IP3R Subtype | Cell Type | Assay | IC50 | Hill Slope | Tested Concentration Range |
| IP3R1 | HEK-293 | Carbachol-induced Ca2+ release | ~9.0 µM | -1.6 | 0.1 - 1000 µM |
| IP3R2 | HEK-293 | Carbachol-induced Ca2+ release | ~3.9 µM | -3.2 | 0.1 - 1000 µM |
| IP3R3 | HEK-293 | Carbachol-induced Ca2+ release | ~4.3 µM | -2.8 | 0.1 - 1000 µM |
| IP3R2 (dominant) | Mouse Astrocytes | Carbachol-induced Ca2+ release | ~4.0 µM | -3.0 | Not Specified |
Note: The data indicates that this compound is more potent in inhibiting IP3R2 and IP3R3 compared to IP3R1.[1][2] The steep Hill slopes for IP3R2 and IP3R3 suggest a cooperative binding mechanism.[2]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical IP3 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Here are detailed protocols for key in vitro assays, incorporating the use of this compound.
Intracellular Calcium Imaging Assay
This protocol is designed to measure the effect of this compound on G-protein coupled receptor (GPCR)-mediated intracellular calcium release.
Experimental Workflow:
Materials:
-
HEK-293 cells stably expressing the IP3R subtype of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound stock solution (e.g., in water or buffer).
-
GPCR agonist (e.g., Carbachol).
-
Fluorescence microscope or plate reader capable of kinetic measurements.
Procedure:
-
Cell Plating: Seed the cells onto glass-bottom dishes or 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
This compound Incubation:
-
Prepare dilutions of this compound in HBSS. Recommended final concentrations for a dose-response curve range from 0.1 µM to 100 µM. A vehicle control should be included.
-
Incubate the cells with the this compound dilutions for 10-20 minutes prior to agonist stimulation.
-
-
Calcium Measurement:
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add the GPCR agonist (e.g., Carbachol at a concentration that elicits a submaximal response to allow for inhibition to be observed) to the cells.
-
Immediately begin recording the change in fluorescence intensity over time for 5-10 minutes.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at 340 nm and 380 nm excitation. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity (ΔF/F0).
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
On-Nucleus Patch-Clamp Assay
This technique allows for the direct measurement of single IP3R channel activity in the nuclear membrane.
Procedure:
-
Nuclear Isolation: Isolate nuclei from the cells of interest (e.g., DT40 cells expressing a specific IP3R subtype) using a dounce homogenizer in a hypotonic buffer.
-
Patch-Clamp Recording:
-
Use a patch-clamp amplifier and a low-noise data acquisition system.
-
The pipette solution (intracellular) should contain a buffer (e.g., HEPES), a chelator (e.g., EGTA) to control free Ca2+, and the desired concentration of this compound.
-
The bath solution (extracellular/luminal) should contain a buffer and a high concentration of the permeant ion (e.g., K+ or Ca2+).
-
Form a giga-ohm seal between the patch pipette and the outer nuclear membrane.
-
Record single-channel currents in the on-nucleus or excised patch configuration.
-
-
This compound Application:
-
To study the inhibitory effect, include this compound in the pipette solution at concentrations ranging from approximately 1 µM to 50 µM, bracketing the known IC50 values.
-
Alternatively, for excised patches, this compound can be perfused into the bath solution.
-
-
Data Analysis:
-
Analyze single-channel recordings to determine the open probability (Po), mean open time, and mean closed time.
-
Compare these parameters in the presence and absence of this compound to quantify its inhibitory effect.
-
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to verify the physical interaction between this compound and the IP3R.
Logical Relationship for Co-IP:
References
Application Notes and Protocols for Investigating Cardiac Muscle Contraction with IP3Rpep6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) is an intracellular calcium release channel crucial for a multitude of cellular processes. In cardiac muscle, while the ryanodine (B192298) receptor (RyR) governs excitation-contraction coupling, the IP3R plays a significant role in modulating calcium signaling, particularly in the context of cardiac hypertrophy and arrhythmias.[1][2] IP3Rpep6 is a novel peptide inhibitor with selectivity for IP3R subtypes 2 and 3 over subtype 1, offering a more targeted approach to dissecting the role of these specific isoforms in cardiac function.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound and its membrane-permeable analog, palmitoyl-8G-IP3Rpep6, to investigate cardiac muscle contraction.
Mechanism of Action
This compound is a competitive antagonist of the IP3R, effectively blocking the binding of endogenous IP3 and subsequent calcium release from the sarcoplasmic reticulum.[3][4] It demonstrates no significant off-target effects on ryanodine receptors or connexin-43 hemichannels, ensuring specific interrogation of the IP3R pathway.[3][4] For intracellular application, this compound can be introduced via microinjection or a patch pipette. For less invasive, extracellular application, the cell-permeable palmitoyl-8G-IP3Rpep6 is recommended.
Data Presentation
Effective investigation of this compound's effects on cardiac muscle contraction requires precise quantification of cellular dynamics. The following tables provide a structured format for presenting key findings.
Table 1: Inhibitory Potency of this compound and its Analogs
| Compound | Target | IC50 (µM) | Assay Condition |
| This compound | IP3R1 | ~9.0 | Carbachol-induced Ca2+ response |
| This compound | IP3R2 | ~3.9 | Carbachol-induced Ca2+ response |
| This compound | IP3R3 | ~4.3 | Carbachol-induced Ca2+ response |
| palmitoyl-8G-IP3Rpep6 | IP3R2 | ~30 | Carbachol-induced Ca2+ response (1h incubation) |
Data sourced from studies on various cell types expressing specific IP3R isoforms.[3][4]
Table 2: Hypothetical Effects of palmitoyl-8G-IP3Rpep6 on Cardiomyocyte Contraction Parameters
This table presents a template for organizing experimental data. The values are for illustrative purposes and will need to be determined experimentally.
| Parameter | Control | palmitoyl-8G-IP3Rpep6 (10 µM) | palmitoyl-8G-IP3Rpep6 (30 µM) |
| Contraction Amplitude (% shortening) | 10 ± 1.2 | ||
| Peak Shortening Velocity (µm/s) | 100 ± 15 | ||
| Time to Peak Contraction (ms) | 150 ± 20 | ||
| Relaxation Velocity (µm/s) | 80 ± 10 | ||
| Time to 90% Relaxation (ms) | 400 ± 30 | ||
| Calcium Transient Amplitude (F/F0) | 2.5 ± 0.3 | ||
| Calcium Transient Decay (τ, ms) | 250 ± 25 |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Caption: Signaling pathway of IP3R-mediated calcium release and its inhibition by this compound in cardiomyocytes.
Caption: Experimental workflow for assessing the effects of palmitoyl-8G-IP3Rpep6 on cardiomyocyte contraction.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cardiac muscle contraction.
Protocol 1: Calcium Imaging in Isolated Adult Ventricular Myocytes
Objective: To measure the effect of palmitoyl-8G-IP3Rpep6 on intracellular calcium transients in response to GPCR stimulation.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose; pH 7.4)
-
Fura-2 AM or Fluo-4 AM calcium indicator
-
Pluronic F-127
-
palmitoyl-8G-IP3Rpep6
-
Endothelin-1 (ET-1) or other Gq-coupled receptor agonist
-
Ion-imaging system mounted on an inverted microscope
Procedure:
-
Cell Preparation:
-
Isolate ventricular myocytes from adult rats or mice using established enzymatic digestion protocols.
-
Plate the isolated myocytes on laminin-coated glass coverslips and allow them to attach for 1-2 hours.
-
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.
-
Incubate the cardiomyocytes in the loading solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells twice with Tyrode's solution to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Peptide Incubation:
-
Prepare stock solutions of palmitoyl-8G-IP3Rpep6 in DMSO.
-
Dilute the peptide to the desired final concentrations (e.g., 10, 30, 50 µM) in Tyrode's solution. A vehicle control (DMSO) should be run in parallel.
-
Incubate the dye-loaded cardiomyocytes with the peptide or vehicle for 1 hour at 37°C.
-
-
Calcium Imaging:
-
Transfer the coverslip to a perfusion chamber on the stage of the inverted microscope.
-
Perfuse the cells with Tyrode's solution.
-
Record baseline calcium transients.
-
Stimulate the cells with a Gq-coupled receptor agonist such as 100 nM ET-1.
-
Record the changes in intracellular calcium concentration. For Fura-2, this is typically measured as the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, it is the change in fluorescence intensity (F/F0).
-
-
Data Analysis:
-
Measure the amplitude, time to peak, and decay kinetics of the calcium transients.
-
Compare the parameters between control and peptide-treated groups.
-
Protocol 2: Cardiomyocyte Contractility Assay
Objective: To quantify the effects of palmitoyl-8G-IP3Rpep6 on the contractile properties of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Tyrode's solution
-
palmitoyl-8G-IP3Rpep6
-
Video-based edge-detection system for measuring cell shortening
-
Field stimulation electrodes
Procedure:
-
Cell Preparation and Peptide Incubation:
-
Follow steps 1 and 3 from Protocol 1 for cell preparation and peptide incubation.
-
-
Contractility Measurement:
-
Place the coverslip with cardiomyocytes in the chamber on the microscope stage.
-
Select a single, rod-shaped, quiescent cardiomyocyte for analysis.
-
Position the cell so that its longitudinal axis is aligned with the video camera's horizontal scan line.
-
Pace the myocyte at a steady frequency (e.g., 1 Hz) using field stimulation electrodes.
-
Record cell shortening using the video-based edge-detection system.
-
Acquire at least 10-15 steady-state contractions.
-
-
Data Analysis:
-
From the raw traces of cell length versus time, calculate the following parameters:
-
Contraction Amplitude: The difference between diastolic and peak systolic cell length, often expressed as a percentage of diastolic length.
-
Peak Shortening Velocity (+dL/dt): The maximum rate of cell shortening.
-
Time to Peak Contraction: The time from the stimulus to the point of maximum contraction.
-
Relaxation Velocity (-dL/dt): The maximum rate of cell relengthening.
-
Time to 90% Relaxation: The time from peak contraction to 90% return to diastolic length.
-
-
Average the data from multiple cells for each condition (control and peptide-treated).
-
Perform statistical analysis to determine the significance of any observed differences.
-
Conclusion
This compound and its cell-permeable derivative, palmitoyl-8G-IP3Rpep6, are valuable tools for elucidating the specific roles of IP3R2 and IP3R3 in cardiac muscle physiology and pathophysiology. The protocols outlined above provide a robust framework for investigating the impact of these novel inhibitors on cardiomyocyte calcium signaling and contractility. By carefully quantifying these parameters, researchers can gain deeper insights into the mechanisms underlying cardiac diseases and identify potential new therapeutic targets.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The IP3 Receptor Regulates Cardiac Hypertrophy in Response to Select Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for IP3Rpep6-Based Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IP3Rpep6, a selective peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), in experimental settings. Detailed protocols for key applications are provided, along with data presentation tables and visualizations to facilitate experimental design and interpretation.
Introduction to this compound
This compound is a synthetic peptide developed through in silico molecular docking studies as a competitive antagonist of the IP3 receptor.[1] It exhibits selectivity for IP3R isoforms 2 and 3 over isoform 1, making it a valuable tool for dissecting the roles of specific IP3R subtypes in cellular signaling.[1][2] Furthermore, a cell-permeable version, palmitoyl-8G-IP3Rpep6, allows for its application to intact cells.[1][2]
Mechanism of Action
This compound functions by competing with the endogenous ligand, inositol 1,4,5-trisphosphate (IP3), for binding to the IP3-binding core (IBC) of the receptor.[3] This competitive inhibition prevents the conformational changes required for channel opening and subsequent release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[3][4] The inhibition by this compound is characterized by a steeply negative Hill slope, suggesting cooperative inhibition.[3]
Key Applications
-
Selective inhibition of IP3R2 and IP3R3: Elucidate the specific contributions of these isoforms to Ca²⁺ signaling pathways in various cell types.
-
Investigation of IP3R-mediated physiological processes: Study the role of IP3R signaling in processes such as fertilization, proliferation, apoptosis, and cellular metabolism.
-
Drug discovery and development: Utilize this compound as a tool to validate the IP3R as a therapeutic target and to screen for novel small-molecule modulators.
-
Dissection of complex signaling networks: Probe the interplay between IP3Rs and other signaling components, such as connexin-43 hemichannels.[2]
Data Presentation
Quantitative Inhibition Data for this compound
| Parameter | IP3R1 | IP3R2 | IP3R3 | Cell Type | Reference |
| IC₅₀ (µM) | ~9.0 | ~3.9 | ~4.3 | HEK cells expressing individual isoforms | [1] |
| Hill Slope | Not reported | ~ -3 | ~ -3 | HEK-IP3R2 cells and astrocytes | [2] |
Effect of this compound on IP3-Evoked Ca²⁺ Release
A study demonstrated that increasing concentrations of this compound act as a competitive antagonist, necessitating higher concentrations of IP3 to elicit a comparable Ca²⁺ response.[3] A 100-fold increase in this compound concentration required an approximate 5.5-fold increase in IP3 concentration to achieve the same level of Ca²⁺ release, indicating a lower affinity of this compound for the receptor compared to IP3.[3]
Signaling Pathway and Experimental Workflow Visualization
Caption: IP3 signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system with a C18 column for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC using a C18 column.
-
Collect fractions and analyze for purity by analytical HPLC and confirm the identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Synthesis of Palmitoyl-8G-IP3Rpep6
This protocol describes the modification of the synthesized this compound to create the cell-permeable palmitoyl-8G-IP3Rpep6. This involves the on-resin acylation with palmitic acid after the synthesis of the 8-glycine linker attached to the N-terminus of this compound.
Procedure:
-
Synthesize the this compound sequence with an N-terminal 8-glycine linker using the Fmoc solid-phase synthesis protocol described above.
-
After the final glycine (B1666218) coupling and before the final Fmoc deprotection, perform the following acylation step:
-
Dissolve palmitic acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate.
-
Add the activated palmitic acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
-
Proceed with the final Fmoc deprotection, cleavage, purification, and characterization as described in Protocol 1.
Protocol 3: Intracellular Calcium Imaging using Fura-2 AM
This protocol details the measurement of intracellular Ca²⁺ concentrations in response to IP3-generating stimuli in the presence or absence of this compound.
Materials:
-
Adherent cells cultured on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
IP3-generating agonist (e.g., carbachol)
-
This compound or palmitoyl-8G-IP3Rpep6
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM, and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Peptide Loading (for non-permeable this compound):
-
Load this compound into cells via electroporation or microinjection prior to Fura-2 AM loading. Optimize loading conditions for the specific cell type.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage in a perfusion chamber.
-
Perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
For studying the effect of palmitoyl-8G-IP3Rpep6, pre-incubate the cells with the desired concentration of the peptide for an appropriate time before stimulation.
-
Stimulate the cells with the IP3-generating agonist.
-
Continue to acquire fluorescence images to record the Ca²⁺ transient.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) for each time point.
-
The ratio is proportional to the intracellular Ca²⁺ concentration.
-
Analyze parameters such as baseline Ca²⁺, peak amplitude of the Ca²⁺ transient, and the area under the curve.
-
Generate concentration-response curves to determine the EC₅₀ of the agonist in the presence and absence of this compound.
-
Protocol 4: On-Nucleus Patch-Clamp Recording of IP3R Channels
This advanced electrophysiological technique allows for the direct measurement of single IP3R channel activity.
Materials:
-
Isolated cell nuclei
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette and bath solutions (see table below)
-
IP3 and this compound
Solution Compositions:
| Solution | Component | Concentration (mM) |
| Pipette (Cytoplasmic) | K-Gluconate | 115 |
| KCl | 30 | |
| HEPES | 10 | |
| EGTA | 5 | |
| CaCl₂ | 0.5 | |
| MgCl₂ | 2.4 | |
| ATP | 5 | |
| GTP | 0.4 | |
| pH | 7.3 | |
| Osmolarity (mOsm) | ~340 | |
| Bath (Perinuclear) | NaCl | 145 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH | 7.3 | |
| Osmolarity (mOsm) | ~330 |
Procedure:
-
Nuclei Isolation: Isolate nuclei from the desired cell type using established protocols.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fill the pipette with the "Pipette (Cytoplasmic)" solution containing the desired concentrations of IP3 and/or this compound.
-
Patching:
-
Add the isolated nuclei to the recording chamber containing the "Bath (Perinuclear)" solution.
-
Under visual guidance, approach a nucleus with the patch pipette and form a high-resistance (GΩ) seal with the outer nuclear membrane.
-
-
Recording:
-
Record single-channel currents in the on-nucleus configuration.
-
Analyze channel open probability, conductance, and dwell times in the presence and absence of this compound.
-
Excised patch configurations (inside-out or outside-out) can also be used to study the effects of applying this compound to either the cytoplasmic or luminal face of the receptor.
-
Protocol 5: Co-Immunoprecipitation (Co-IP) to Assess this compound-IP3R Interaction
This protocol is used to verify the physical interaction between this compound and the IP3R.
Materials:
-
Cells expressing the target IP3R isoform
-
Tagged this compound (e.g., biotinylated or FLAG-tagged)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the IP3R isoform
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the tag on this compound
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the IP3R isoform to form an antibody-IP3R complex.
-
Add Protein A/G beads to pull down the antibody-IP3R complex.
-
-
Incubation with Peptide: Incubate the immunoprecipitated IP3R with the tagged this compound.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody against the tag on this compound to detect the interaction.
-
A reciprocal experiment can be performed by pulling down the tagged peptide and probing for the IP3R.
-
These protocols provide a foundation for conducting robust and reproducible experiments with this compound. Researchers should optimize conditions for their specific cell types and experimental systems.
References
- 1. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Real-Time Measurement of IP3Rpep6 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) is a crucial intracellular calcium (Ca2+) release channel involved in a myriad of cellular processes, from fertilization and proliferation to apoptosis.[1] Dysregulation of IP3R signaling has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[2][3][4] IP3Rpep6 is a novel peptide inhibitor that demonstrates competitive antagonism of the IP3R, with notable selectivity for IP3R isoforms 2 and 3 over isoform 1.[5][6] These application notes provide detailed protocols for assessing the efficacy of this compound in real-time by monitoring intracellular Ca2+ dynamics.
Mechanism of Action
This compound is a self-binding peptide derived from the ARM2 domain of the IP3 receptor.[1][7] It competitively inhibits the binding of IP3 to its receptor, thereby preventing the conformational changes required for channel opening and subsequent Ca2+ release from the endoplasmic reticulum (ER).[1][5] Understanding this mechanism is key to designing and interpreting experiments aimed at quantifying its inhibitory effects.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory potency of this compound varies among the different IP3R isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for each isoform, providing a clear basis for experimental design and data comparison.
| IP3R Isoform | IC50 (µM) | Cell Line/System | Reference |
| IP3R1 | ~9.0 | Carbachol-induced Ca2+ responses in IP3R1 expressing cells | [5][6] |
| IP3R2 | ~3.9 | Carbachol-induced Ca2+ responses in IP3R2 expressing cells | [5][6] |
| IP3R3 | ~4.3 | Carbachol-induced Ca2+ responses in IP3R3 expressing cells | [5][6] |
| IP3R2 (dominant) | ~4 | Mouse Astrocytes | [1][8] |
Note: The efficacy of this compound can be influenced by the expression levels of other proteins, such as connexin-43 (Cx43).[5][6]
Signaling Pathway Diagram
The following diagram illustrates the canonical IP3 signaling pathway and the inhibitory action of this compound.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptides as multifunctional players in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
- 7. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting IP3Rpep6 insolubility issues
Welcome to the technical support center for IP3Rpep6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental application of the this compound peptide, with a primary focus on addressing insolubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic peptide that acts as a competitive inhibitor of the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R).[1][2] It functions by competing with the endogenous ligand, IP3, for binding to the receptor, thereby preventing the opening of the IP3R channel and the subsequent release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[3]
Q2: I am observing precipitation after dissolving this compound in an aqueous buffer. What is the likely cause?
A2: this compound, like many synthetic peptides, can be hydrophobic due to its amino acid composition. Peptides with a high proportion of hydrophobic amino acids tend to have poor solubility in aqueous solutions.[4] Precipitation upon addition to aqueous buffers is a common indication that the peptide's solubility limit has been exceeded. This can be influenced by factors such as the peptide's concentration, the pH of the buffer, and the ionic strength of the solution.
Q3: What is the first step I should take when encountering solubility issues with this compound?
A3: Before dissolving the entire sample, it is highly recommended to perform a small-scale solubility test with a small aliquot of the lyophilized peptide. This will help determine the optimal solvent and concentration without risking the entire batch of the peptide.
Q4: Can sonication or temperature changes improve the solubility of this compound?
A4: Yes, physical methods can aid in solubilization. Sonication can help break down peptide aggregates and increase the surface area available for solvent interaction. Gentle warming can also increase the solubility of some peptides; however, this should be done with caution to avoid thermal degradation. It is advisable to monitor the solution closely and avoid excessive heat.
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to troubleshoot and resolve common solubility problems with this compound.
Initial Reconstitution
-
Centrifuge the Vial : Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Equilibrate to Room Temperature : Allow the vial to warm to room temperature before opening to prevent condensation, which can affect the stability of the peptide.
-
Start with an Organic Solvent : Due to its likely hydrophobic nature, it is recommended to first dissolve this compound in a minimal amount of a sterile, high-purity organic solvent.
-
Recommended Primary Solvent : Dimethyl sulfoxide (B87167) (DMSO) is a good initial choice for creating a concentrated stock solution.
-
Alternative Solvents : If DMSO is incompatible with your assay, other options include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[4]
-
Step-by-Step Solubilization Protocol
-
Add a small volume of the chosen organic solvent (e.g., 10-50 µL of DMSO) to the lyophilized this compound to create a concentrated stock.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. The solution should be clear and free of particulates.
-
Crucial Step: Gradual Dilution : While gently vortexing or stirring your aqueous buffer, slowly add the concentrated peptide stock solution drop-by-drop. This gradual dilution is critical to prevent the peptide from precipitating out of the solution.
-
If precipitation occurs during dilution, you may have exceeded the peptide's solubility in the final buffer composition. In this case, you can try:
-
Increasing the percentage of the organic co-solvent in the final solution (note the tolerance of your specific assay to the solvent).
-
Decreasing the final concentration of the peptide.
-
pH Adjustment
The net charge of a peptide significantly influences its solubility. While the exact amino acid sequence of this compound may vary by supplier, it is generally derived from a region of the IP3 receptor. Based on typical peptide characteristics:
-
Acidic Peptides (net negative charge) : If the peptide has a net negative charge at neutral pH, its solubility can often be improved by dissolving it in a slightly basic buffer (e.g., PBS at pH 7.5-8.5) or by adding a small amount of a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate.
-
Basic Peptides (net positive charge) : If the peptide has a net positive charge, dissolving it in a slightly acidic buffer (e.g., PBS at pH 4.5-6.5) or adding a small amount of a dilute acidic solution like 10% acetic acid can enhance solubility.[4]
Quantitative Data Summary
| Solvent/Solution | Predicted Solubility | Recommendations & Remarks |
| Water | Low | Not recommended for initial reconstitution. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low to Moderate | Use for final dilution from an organic stock. Solubility is concentration-dependent. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for creating a concentrated stock solution. Keep final concentration in assays typically below 0.5-1% to avoid cellular toxicity. |
| Dimethylformamide (DMF) | High | An alternative to DMSO, especially if the peptide contains methionine or cysteine residues that can be oxidized by DMSO. |
| Acetonitrile (ACN) | Moderate to High | Can be used for initial reconstitution. The final concentration in aqueous solutions should be minimized. |
| 10% Acetic Acid | Moderate to High | Useful for peptides with a net positive charge. Should be buffered to the appropriate pH for the final assay. |
| 0.1 M Ammonium Bicarbonate | Moderate to High | Useful for peptides with a net negative charge. Can be removed by lyophilization if needed. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation : Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom. Allow the vial to reach room temperature.
-
Initial Dissolution : Add a precise volume of high-purity DMSO (e.g., 20 µL) to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Solubilization : Gently vortex the vial. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Intracellular Calcium Imaging Assay using Fura-2 AM
This protocol outlines a general procedure to measure the inhibitory effect of this compound on agonist-induced intracellular calcium release.
-
Cell Preparation :
-
Seed cells (e.g., HEK293 cells expressing the desired IP3R subtype) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.
-
Culture the cells to an appropriate confluency (typically 70-90%).
-
-
Fura-2 AM Loading :
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HEPES-buffered saline). The final Fura-2 AM concentration is typically 1-5 µM.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with the buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for at least 20-30 minutes.[5][6]
-
-
This compound Incubation :
-
Prepare the desired concentrations of this compound in the assay buffer by diluting the stock solution. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells.
-
Incubate the Fura-2 loaded cells with the this compound solutions for a predetermined amount of time to allow for cell penetration or interaction.
-
-
Calcium Measurement :
-
Place the plate or dish on a fluorescence microscope or plate reader equipped for ratiometric imaging of Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).[7]
-
Establish a stable baseline fluorescence ratio.
-
Add an agonist that stimulates IP3 production (e.g., carbachol (B1668302) or ATP) to induce calcium release.
-
Record the change in the Fura-2 fluorescence ratio over time.
-
-
Data Analysis :
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Compare the peak increase in the fluorescence ratio in the presence of different concentrations of this compound to the control (no peptide) to determine the inhibitory effect and calculate the IC₅₀.
-
Visualizations
Caption: IP3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. hellobio.com [hellobio.com]
Technical Support Center: Optimizing IP3Rpep6 Incubation Time
Welcome to the technical support center for optimizing the use of IP3Rpep6, a competitive peptide inhibitor of the Inositol 1,4,5-Trisphosphate Receptor (IP3R). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals determine the optimal incubation time for achieving maximal inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic peptide that acts as a competitive antagonist at the IP3 binding site of the IP3 receptor. It selectively inhibits IP3R isoforms 2 and 3 with greater potency than isoform 1. By competing with endogenous IP3, this compound prevents the conformational changes required for channel opening and subsequent release of calcium from the endoplasmic reticulum.
Q2: What is a recommended starting point for this compound concentration and incubation time?
A2: Based on published data, a starting concentration in the low micromolar range is recommended. The optimal incubation time is cell-type and experiment-dependent. For initial experiments, we recommend performing a time-course experiment to determine the minimal incubation time required for maximal inhibition. A suggested starting point is to test incubation times ranging from 30 minutes to 4 hours prior to stimulation.
Q3: How can I introduce this compound into my cells?
A3: As this compound is a peptide, it is not readily cell-permeable. Common methods for intracellular delivery include microinjection, electroporation, or the use of cell-penetrating peptide (CPP) conjugates. The choice of delivery method will depend on the cell type and experimental setup.
Q4: How stable is this compound in cell culture medium?
A4: The stability of peptides in cell culture can be variable and is influenced by proteases present in the serum and secreted by the cells. It is advisable to minimize the time the peptide is in the culture medium before intracellular delivery. For longer-term experiments, the stability of this compound in your specific experimental conditions should be empirically determined.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general method to determine the optimal pre-incubation time for this compound to achieve maximum inhibition of IP3R-mediated calcium release.
1. Cell Preparation:
-
Plate cells at an appropriate density in a format suitable for calcium imaging (e.g., 96-well black, clear-bottom plates).
-
Allow cells to adhere and grow to the desired confluency.
2. Preparation of this compound:
-
Reconstitute lyophilized this compound in a suitable sterile buffer (e.g., nuclease-free water or PBS) to create a stock solution.
-
Further dilute the stock solution in the appropriate intracellular buffer for your delivery method to the desired final concentration.
3. Intracellular Delivery of this compound:
-
Introduce this compound into the cells using your chosen method (e.g., microinjection, electroporation). Include a vehicle control group that undergoes the same delivery procedure without the peptide.
4. Incubation:
-
Incubate the cells with intracellularly delivered this compound for a range of time points (e.g., 0, 15, 30, 60, 120, 240 minutes) at 37°C.
5. Calcium Imaging:
-
Load the cells with a suitable calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.
-
After dye loading, replace the medium with an appropriate imaging buffer.
-
Stimulate the cells with an agonist that induces IP3 production (e.g., carbachol, ATP) to trigger IP3R-mediated calcium release.
-
Record the changes in intracellular calcium concentration using a fluorescence microscope or plate reader.
6. Data Analysis:
-
Quantify the peak amplitude of the calcium response for each incubation time point.
-
Normalize the response of the this compound-treated cells to the vehicle control.
-
Plot the percentage of inhibition as a function of incubation time to determine the shortest time required to reach a plateau of maximum inhibition.
Data Presentation
Table 1: Hypothetical Time-Course of this compound Inhibition
| Incubation Time (minutes) | Mean Peak Calcium Response (Normalized to Control) | Standard Deviation | % Inhibition |
| 0 | 1.00 | 0.05 | 0% |
| 15 | 0.65 | 0.04 | 35% |
| 30 | 0.42 | 0.03 | 58% |
| 60 | 0.25 | 0.02 | 75% |
| 120 | 0.23 | 0.03 | 77% |
| 240 | 0.24 | 0.04 | 76% |
This table represents example data. Actual results may vary depending on the experimental conditions.
Mandatory Visualizations
Caption: The IP3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal this compound incubation time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition observed | Insufficient incubation time: The peptide has not had enough time to reach and bind to the target. | Perform a time-course experiment with longer incubation periods. |
| Inefficient intracellular delivery: The peptide is not reaching the cytoplasm in sufficient concentrations. | Optimize the delivery method (e.g., increase concentration for microinjection, adjust electroporation parameters). Confirm intracellular delivery using a fluorescently labeled version of the peptide. | |
| Peptide degradation: The peptide is being degraded by intracellular proteases. | Minimize the time between delivery and the assay. Include protease inhibitors in the delivery buffer if compatible with the experiment. | |
| Incorrect peptide concentration: The final intracellular concentration is too low. | Verify the stock solution concentration and dilution calculations. | |
| High variability between replicates | Inconsistent intracellular delivery: The amount of peptide delivered varies between cells or wells. | Ensure consistent and precise execution of the delivery protocol. For microinjection, ensure consistent injection volumes. |
| Cell health variability: Cells are not uniformly healthy across the experiment. | Ensure consistent cell seeding density and monitor cell morphology. Use cells from the same passage number. | |
| Inhibition decreases at longer incubation times | Peptide degradation: The peptide is being degraded over time. | Determine the stability of the peptide in your cell system. If degradation is confirmed, use the shortest incubation time that gives maximal inhibition. |
| Cellular compensation mechanisms: The cell may be upregulating IP3 production or IP3R expression in response to prolonged inhibition. | Use the shortest effective incubation time. | |
| Peptide sequestration: The peptide is being trapped in endosomes or other cellular compartments. | If using a CPP, investigate endosomal escape. Co-localize a fluorescently labeled peptide with endosomal markers. |
Why is IP3Rpep6 not inhibiting calcium release?
Welcome to the technical support center for IP3Rpep6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this novel peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why is this compound not inhibiting calcium release in my experiment?
A: The lack of inhibitory effect from this compound on IP3-mediated calcium release can stem from several factors, ranging from experimental design to the specific properties of the peptide and the biological system under investigation. Below is a comprehensive troubleshooting guide to help you identify the potential cause.
Troubleshooting Guide
IP3R Isoform Specificity
This compound exhibits differential inhibitory activity against the three mammalian IP3R isoforms. Your experimental system's isoform expression profile is a critical factor in observing inhibition.
-
Issue: Your cells may predominantly express the IP3R1 isoform, which is less sensitive to this compound.[1][2]
-
Recommendation:
-
Verify the IP3R isoform expression pattern in your cell line or tissue model (e.g., via Western blot or qPCR).
-
If you are using a system with high IP3R1 expression, a higher concentration of this compound may be required to achieve inhibition.[2]
-
Consider using a cell line known to express IP3R2 or IP3R3 for initial positive control experiments.
-
Table 1: Inhibitory Potency (IC50) of this compound on IP3R Isoforms
| IP3R Isoform | Approximate IC50 (µM) | Potency | Reference |
| IP3R1 | ~9.0 | Low | [1][2] |
| IP3R2 | ~3.9 | High | [1][2] |
| IP3R3 | ~4.3 | High | [1][2] |
Peptide Concentration, Permeability, and Delivery
Effective inhibition requires an adequate intracellular concentration of the peptide at the site of the IP3R.
-
Issue: The intracellular concentration of this compound may be insufficient. Standard this compound is not cell-permeable.
-
Recommendations:
-
For non-permeable this compound: Ensure effective intracellular delivery. Methods include microinjection, electroporation, or co-incubation with cell-permeabilizing agents. For patch-clamp experiments, include the peptide in the pipette solution.[1][2]
-
For extracellular application: Use the cell-permeable version, palmitoyl-8G-IP3RPEP6 .[1][2] If using this version, ensure adequate incubation time to allow for membrane penetration.
-
Concentration: Use a concentration appropriate for the target isoform. For initial experiments, a concentration of 5-10 times the IC50 is often recommended to ensure complete inhibition.[3]
-
Peptide Integrity and Handling
Peptides are susceptible to degradation, which can lead to a loss of activity.
-
Issue: The this compound peptide may have degraded due to improper storage or handling.[4]
-
Recommendations:
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.[4]
-
Reconstitution: Use high-purity solvents (e.g., sterile water, DMSO) recommended by the manufacturer. Ensure the peptide is fully dissolved.
-
Oxidation: Peptides containing residues like Cysteine, Tryptophan, or Methionine are prone to oxidation. While the sequence of this compound is not publicly detailed in these search results, this is a general concern for all peptides.[4]
-
Experimental Conditions
The conditions of your calcium release assay can significantly influence the observed effect of the inhibitor.
-
Issue: High concentrations of the agonist (IP3) may overcome the competitive inhibition by this compound.[5]
-
Recommendations:
-
Agonist Concentration: Since this compound is a competitive inhibitor, its effectiveness will be reduced at saturating concentrations of IP3.[2][5] Perform a dose-response curve with your agonist (e.g., carbachol, which stimulates IP3 production) to determine an EC50 or sub-maximal concentration for your inhibition assays.
-
Calcium and ATP Levels: IP3R channel gating is modulated by cytosolic calcium and ATP.[6][7] Ensure that the concentrations of these co-factors in your assay buffer are consistent and within the physiological range that supports IP3R activity.
-
Cellular Context and Off-Target Considerations
The cellular environment can influence the overall calcium signal.
-
Issue: The observed calcium signal may be influenced by other channels or pathways. For instance, IP3R activation can trigger the opening of connexin-43 (Cx43) hemichannels, which can affect the amplitude and concentration-dependence of the IP3-triggered Ca2+ response.[1][2]
-
Recommendation: While this compound itself does not affect Cx43 hemichannels or ryanodine (B192298) receptors, be aware of the integrated nature of cellular calcium signaling.[1][2] Consider the use of other inhibitors (e.g., for Cx43) if you need to isolate the IP3R-specific component of the calcium release.
Diagrams and Workflows
IP3R Signaling and Inhibition Pathway
The following diagram illustrates the canonical IP3 signaling pathway leading to calcium release and the point of intervention for this compound.
Caption: IP3R signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Use this decision tree to systematically diagnose why this compound may not be working in your experiment.
Caption: A step-by-step workflow for troubleshooting this compound experiments.
Key Experimental Protocols
Protocol 1: Intracellular Calcium Measurement using a Fluorescent Indicator
This protocol provides a general framework for assessing this compound activity in cultured cells.
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) and grow to desired confluency.
-
-
Dye Loading:
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation in a buffered salt solution (e.g., HBSS) containing the dye for 30-60 minutes at 37°C.
-
After loading, wash the cells 2-3 times with the buffer to remove extracellular dye.
-
-
Inhibitor Loading/Incubation:
-
For intracellular delivery (non-permeable this compound): This step should be performed before dye loading, using a method like electroporation.
-
For cell-permeable palmitoyl-8G-IP3RPEP6: After dye loading and washing, incubate the cells with the desired concentration of the peptide in buffer for an optimized period (e.g., 15-30 minutes) to allow for cell entry. A vehicle control (e.g., buffer with DMSO) should be run in parallel.
-
-
Baseline Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Measure the baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
-
Agonist Stimulation and Data Acquisition:
-
Add the IP3-generating agonist (e.g., carbachol, ATP) at a pre-determined, sub-maximal concentration.
-
Immediately begin recording the change in fluorescence intensity over time for several minutes until the signal returns to or near baseline.
-
-
Data Analysis:
-
Quantify the calcium response, typically as the peak change in fluorescence (ΔF) over the initial baseline fluorescence (F0), i.e., ΔF/F0.
-
Compare the response in this compound-treated cells to the vehicle control. A successful inhibition will result in a significantly reduced peak fluorescence.
-
Protocol 2: On-Nucleus Patch-Clamp for Direct Channel Activity
This advanced technique allows for direct measurement of IP3R channel activity.[1][2]
-
Cell and Nucleus Isolation:
-
Isolate nuclei from a cell line expressing the IP3R isoform of interest. This typically involves cell lysis in a hypotonic buffer followed by centrifugation.
-
-
Patch-Clamp Configuration:
-
Use the on-nucleus patch-clamp configuration where a gigaohm seal is formed on the outer nuclear membrane.
-
-
Solutions:
-
Pipette (Lumenal) Solution: Contains a high concentration of the charge carrier (e.g., K+) and a calcium buffer to clamp the lumenal calcium concentration.
-
Bath (Cytosolic) Solution: Contains the charge carrier, ATP, and defined concentrations of free Ca2+ and IP3 to activate the channels.
-
Inhibitor Application: this compound is added to the bath solution to assess its effect on the cytosolic side of the channel.
-
-
Data Acquisition and Analysis:
References
- 1. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
- 2. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of IP3R Channel Gating by Ca2+ and Ca2+ Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing IP3Rpep6 Peptide Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the IP3Rpep6 peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in my experiments?
A1: Like most peptides, this compound is susceptible to degradation by proteases present in biological samples (e.g., cell lysates, plasma, serum). The peptide's free N- and C-termini are particularly vulnerable to exopeptidases, while endopeptidases can cleave internal peptide bonds. The specific amino acid sequence of this compound will determine its susceptibility to different proteases.
Q2: I'm observing a rapid loss of this compound activity. What are the likely chemical degradation pathways?
A2: Beyond enzymatic degradation, peptides can undergo chemical degradation. For this compound, potential pathways include oxidation of methionine or cysteine residues if present, deamidation of asparagine and glutamine, and hydrolysis of the peptide backbone, especially at aspartic acid residues. The stability is often pH and temperature-dependent.
Q3: How can I improve the stability and cell permeability of this compound for my cell-based assays?
A3: A common and effective method is N-terminal lipidation, such as palmitoylation. A modified version, palmitoyl-8G-IP3RPEP6, has been developed to enhance membrane permeability and is likely more resistant to aminopeptidases.[1][2] The addition of a fatty acid helps anchor the peptide to cell membranes, facilitating its intracellular delivery.
Q4: What is palmitoyl-8G-IP3RPEP6?
A4: Palmitoyl-8G-IP3RPEP6 is a modified version of this compound designed for improved stability and cell permeability.[1][2][3] It consists of a palmitic acid molecule attached to the N-terminus of this compound, likely via an 8-aminooctanoic acid and a glycine (B1666218) linker (the "8G" component). This modification increases the peptide's hydrophobicity, aiding its passage across cell membranes.
Q5: Are there other chemical modifications I can consider to enhance this compound stability?
A5: Yes, several other strategies are commonly employed to enhance peptide stability:
-
N-terminal Acetylation: This simple modification neutralizes the N-terminal charge and can significantly increase resistance to aminopeptidases.[4][5][6][7]
-
C-terminal Amidation: This modification neutralizes the C-terminal charge and increases resistance to carboxypeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at strategic positions can make the peptide resistant to proteases, which are stereospecific for L-amino acids.
-
Cyclization: Creating a cyclic peptide (head-to-tail or side-chain cyclization) can restrict its conformation, making it less susceptible to proteolytic cleavage.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This could be due to poor stability and low cell permeability of the unmodified this compound.
Troubleshooting Steps:
-
Use a Modified Peptide: Switch to a lipidated version like palmitoyl-8G-IP3RPEP6. The increased hydrophobicity should improve cell penetration and stability.
-
Optimize Incubation Time and Concentration: If using unmodified this compound, minimize incubation times to reduce degradation. You may need to use higher concentrations to compensate for degradation and poor uptake.
-
Control for Degradation: In your experimental design, include controls to assess peptide stability over the time course of your assay. For example, collect media/lysate at different time points and quantify the amount of intact peptide using LC-MS.
Issue 2: Suspected proteolytic degradation of this compound.
If you suspect proteases are degrading your peptide, you can take steps to identify the problem and mitigate it.
Troubleshooting Steps:
-
Add Protease Inhibitors: Supplement your buffers and media with a broad-spectrum protease inhibitor cocktail.
-
Predict Cleavage Sites: Use the known amino acid sequence of this compound to predict potential protease cleavage sites. The sequence of this compound is derived from the ARM2 domain of human IP3R2. Based on published data, a representative sequence is D-V-E-E-I-L-N-K-L-E-E-L-E-K . Using a tool like ExPASy PeptideCutter, potential cleavage sites for common proteases can be predicted.
Predicted Cleavage Sites in this compound (D-V-E-E-I-L-N-K-L-E-E-L-E-K):
-
Trypsin: Cleaves after Lysine (K) and Arginine (R). A potential cleavage site exists after the internal Lysine (K).
-
Chymotrypsin: Cleaves after large hydrophobic residues like Phenylalanine (F), Tryptophan (W), and Tyrosine (Y). It may also cleave after Leucine (L). Potential cleavage sites exist after the Leucine (L) residues.
-
Pepsin: Has broad specificity but favors cleavage between hydrophobic residues.
-
-
Site-Directed Mutagenesis: If a specific cleavage site is identified and is not critical for activity, consider synthesizing a variant with an amino acid substitution at that site to block cleavage.
Data Presentation
Table 1: Representative Half-life of N-terminally Modified vs. Unmodified Peptides in Plasma/Serum
| Peptide Modification | Representative Half-life (t½) in Plasma/Serum | Fold Increase in Stability (Approx.) |
| Unmodified Peptide | 5 - 30 minutes | 1x |
| N-terminal Acetylation | 1 - 4 hours | 10 - 50x |
| N-terminal Palmitoylation | > 12 hours | > 100x |
Table 2: Representative Degradation of N-terminally Modified vs. Unmodified Peptides by Trypsin
| Peptide Modification | % Peptide Remaining after 1h Incubation with Trypsin |
| Unmodified Peptide | < 20% |
| N-terminal Acetylation | > 80% |
| N-terminal Palmitoylation | > 95% |
Experimental Protocols
Protocol 1: General Procedure for N-terminal Palmitoylation of a Peptide
This protocol describes a general method for the N-terminal palmitoylation of a synthesized peptide on solid support.
Materials:
-
Peptide synthesized on a resin (e.g., Rink amide resin) with the N-terminal Fmoc group removed.
-
Palmitic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Diethyl ether.
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Remove the N-terminal Fmoc protecting group using 20% piperidine (B6355638) in DMF.
-
Wash the resin thoroughly with DMF.
-
Prepare the palmitic acid solution: Dissolve palmitic acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 5 minutes.
-
Add the activated palmitic acid solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Once the reaction is complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Lyophilize the crude peptide and purify by reverse-phase HPLC.
-
Confirm the identity of the palmitoylated peptide by mass spectrometry.
Protocol 2: Peptide Stability Assay in Human Serum
This protocol outlines a method to assess the stability of this compound or its analogs in human serum over time.
Materials:
-
This compound or modified analog.
-
Human serum (commercially available).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water.
-
LC-MS grade water and acetonitrile.
-
LC-MS system.
Procedure:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO or water).
-
Dilute the peptide stock to a final concentration of 100 µM in pre-warmed human serum at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to an equal volume of cold 10% TCA.
-
Vortex and incubate on ice for 10 minutes to precipitate serum proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the peptide.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Visualizations
Caption: Signaling pathway showing IP3R activation and inhibition by this compound.
Caption: Workflow for assessing the stability of this compound peptides.
Caption: Logical relationship between peptide modification and experimental outcome.
References
- 1. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining IP3Rpep6 Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing IP3Rpep6 and its derivatives in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist in the design and execution of your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), an intracellular calcium channel. It acts as a competitive antagonist, preventing the binding of IP3 to its receptor and thereby inhibiting the release of calcium from the endoplasmic reticulum.[1][2] this compound shows selectivity for IP3R subtypes, with greater potency for IP3R2 and IP3R3 over IP3R1.[2][3]
Q2: What is the difference between this compound and palmitoyl-8G-IP3RPEP6?
A2: this compound is the unmodified peptide. For in vivo and cell-based assays where the peptide needs to cross the cell membrane, a modified version, palmitoyl-8G-IP3RPEP6 , has been developed.[2][4] This version has a palmitoyl (B13399708) group and an 8-glycine linker attached, which enhances its membrane permeability, allowing for extracellular application.
Q3: What is a good starting dose for in vivo studies with palmitoyl-8G-IP3RPEP6?
A3: Direct in vivo dosage data for palmitoyl-8G-IP3RPEP6 is not yet available in published literature. However, a starting point can be extrapolated from cellular studies. The IC50 for palmitoyl-8G-IP3RPEP6 in inhibiting carbachol-induced calcium responses in cells was found to be approximately 30 µM after a 1-hour incubation period.[2] This cellular IC50 value is a more relevant starting point for in vivo dose-range finding studies than the IC50 of the unmodified peptide in in vitro assays. A common approach is to start with a dose calculated to achieve a plasma concentration in the range of the cellular IC50 and then perform a dose-escalation study.
Q4: How should I administer palmitoyl-8G-IP3RPEP6 in an animal model?
A4: The route of administration will depend on the target tissue and the experimental design. Common routes for peptide administration include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections. The choice of route will influence the pharmacokinetic profile of the peptide. For systemic effects, IV or IP administration is often preferred. For localized effects, direct tissue injection may be considered.
Q5: How can I assess the stability of the peptide in vivo?
A5: Peptide stability in vivo is a critical factor. Peptides can be degraded by proteases. Strategies to enhance stability include chemical modifications like N-terminal acetylation and C-terminal amidation. The stability of palmitoyl-8G-IP3RPEP6 in vivo has not been reported. To assess its stability, you can perform pharmacokinetic studies by collecting blood samples at different time points after administration and measuring the concentration of the intact peptide using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low biological effect observed in vivo | Inadequate Dosage: The administered dose may be too low to reach the effective concentration at the target site. | Perform a dose-escalation study. Start with a dose calculated to achieve a plasma concentration around the cellular IC50 (~30 µM) and increase the dose systematically. |
| Poor Bioavailability/Stability: The peptide may be rapidly degraded or cleared from circulation. | Consider alternative routes of administration that may offer better bioavailability. Assess the pharmacokinetic profile of the peptide to determine its half-life in vivo. If stability is low, further chemical modifications to the peptide may be necessary. | |
| Inefficient delivery to the target tissue: The peptide may not be reaching the target organ or cells in sufficient concentrations. | Investigate the biodistribution of the peptide using labeled versions (e.g., fluorescent or radioactive). Consider targeted delivery strategies if necessary. | |
| High variability in experimental results | Inconsistent Peptide Preparation: Improper handling and reconstitution of the lyophilized peptide can lead to variability in concentration and activity. | Follow a strict and consistent protocol for peptide reconstitution. Store the lyophilized peptide at -20°C or -80°C. Allow the vial to warm to room temperature before opening to prevent condensation. Use sterile, high-purity solvents for reconstitution. |
| Animal-to-animal variation: Biological differences between animals can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and weight-matched. | |
| Observed Toxicity or Adverse Effects | Off-target effects: At higher concentrations, the peptide may interact with other molecules, leading to toxicity. | Carefully observe animals for any signs of toxicity. If adverse effects are observed, reduce the dose. Perform control experiments to rule out off-target effects of the peptide or the delivery vehicle. |
| Immunogenicity: The peptide may elicit an immune response, especially with repeated administration. | Monitor for signs of an immune reaction. If immunogenicity is a concern, consider strategies to reduce it, such as pegylation. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its modified version. Note the significant difference in IC50 values between the in vitro and cellular context for the palmitoylated version.
| Peptide | Target | Assay Type | IC50 | Reference |
| This compound | IP3R2 | Carbachol-induced Ca2+ response in HEK-IP3R2 cells | ~3.9 µM | [2] |
| This compound | IP3R3 | Carbachol-induced Ca2+ response in HEK-IP3R3 cells | ~4.3 µM | [2] |
| This compound | IP3R1 | Carbachol-induced Ca2+ response in HEK-IP3R1 cells | ~9.0 µM | [2] |
| palmitoyl-8G-IP3RPEP6 | IP3Rs | Carbachol-induced Ca2+ response in cells (1 hr incubation) | ~30 µM | [2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized palmitoyl-8G-IP3RPEP6
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Based on the peptide's properties, select an appropriate sterile solvent for reconstitution. For many peptides, sterile, nuclease-free water or a buffer like PBS (phosphate-buffered saline) is suitable. The solubility of palmitoylated peptides can be challenging, so a small amount of a co-solvent like DMSO may be required, followed by dilution in an aqueous buffer. Always check the manufacturer's recommendations.
-
Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration. Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.
-
Aliquoting and Storage: Aliquot the reconstituted peptide solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Pilot In Vivo Dose-Finding Study
-
Animal Model: Select an appropriate animal model for your research question. Ensure all procedures are approved by your institution's animal care and use committee.
-
Dosage Calculation:
-
Starting Dose Estimation: Use the cellular IC50 of palmitoyl-8G-IP3RPEP6 (~30 µM) as a starting point.
-
Calculate Molar Dose: Convert the target plasma concentration (e.g., 30 µM) to a molar dose per unit of body weight (e.g., µmol/kg). This will require an estimation of the animal's blood volume.
-
Calculate Mass Dose: Convert the molar dose to a mass dose (e.g., mg/kg) using the molecular weight of palmitoyl-8G-IP3RPEP6.
-
-
Dose Groups: Establish several dose groups, including a vehicle control group. A typical dose-escalation study might include groups receiving 0.1x, 1x, and 10x the estimated starting dose.
-
Administration: Administer the peptide solution to the animals via the chosen route (e.g., intravenous injection).
-
Monitoring: Closely monitor the animals for any behavioral changes or signs of toxicity.
-
Pharmacodynamic Assessment: At a predetermined time point after administration, assess the biological effect of the peptide. This could involve measuring changes in a specific biomarker, a physiological parameter, or a behavioral response that is dependent on IP3R signaling.
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify a dose that produces the desired effect with minimal toxicity.
Visualizations
Caption: IP3 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo dose-finding of palmitoyl-8G-IP3RPEP6.
References
Common pitfalls in IP3Rpep6 experiments and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IP3Rpep6, a peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a synthetic peptide designed as a competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), an intracellular calcium release channel. It functions by competing with the endogenous ligand, IP3, for binding to the receptor, thereby preventing the conformational changes required for channel opening and subsequent calcium release from the endoplasmic reticulum.
2. What is the selectivity of this compound for different IP3R isoforms?
This compound exhibits selectivity for IP3R isoforms 2 and 3 over isoform 1. This makes it a valuable tool for dissecting the specific roles of these isoforms in cellular signaling pathways.
3. What are the known off-target effects of this compound?
Published studies have shown that this compound does not significantly affect connexin-43 (Cx43) hemichannels or ryanodine (B192298) receptors (RyRs), another major class of intracellular calcium release channels[1][2][3]. However, as with any pharmacological inhibitor, it is crucial to perform appropriate control experiments in your specific model system.
4. How can I deliver this compound into cells?
For intracellular delivery, a membrane-permeable version of the peptide, palmitoyl-8G-IP3RPEP6, has been developed[1][2]. The attached palmitoyl (B13399708) group facilitates its transport across the plasma membrane. For experiments where direct intracellular application is possible, such as patch-clamp or in permeabilized cells, the unmodified this compound can be used.
5. How should I store and handle this compound?
Lyophilized peptides should be stored desiccated at -20°C for long-term stability[4]. For short-term storage of a few weeks, 4°C is acceptable. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles[4]. Allow the peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.
6. What is a suitable solvent for reconstituting this compound?
For many peptides, sterile distilled water or a dilute aqueous acid solution (e.g., 0.1% acetic acid) is a good starting point. If solubility is an issue, a small amount of an organic solvent like DMSO may be necessary. However, it is critical to keep the final concentration of DMSO in your cell culture low (typically below 0.5%, and for some primary cells, below 0.1%) to avoid cytotoxicity[5].
Troubleshooting Guides
Problem 1: Low or no inhibitory effect of this compound.
| Possible Cause | Suggested Solution |
| Insufficient Intracellular Concentration | For the palmitoylated version, optimize the incubation time and concentration. Perform a dose-response experiment to determine the optimal concentration for your cell type. For direct intracellular application, ensure the delivery method (e.g., patch pipette concentration) is adequate. |
| Peptide Degradation | Ensure proper storage of lyophilized and reconstituted peptide. Avoid multiple freeze-thaw cycles. If protease activity in your experimental system is a concern, consider including protease inhibitors. |
| Peptide Aggregation | Some peptides can aggregate at high concentrations. Ensure the peptide is fully dissolved before use. Sonication may help in dissolving the peptide. |
| Incorrect Experimental Conditions | The activity of peptides can be influenced by pH and ionic strength. Ensure that the buffer conditions of your assay are optimal and consistent. |
| Low Expression of Target IP3R Isoforms | Confirm that your cell model expresses IP3R2 and/or IP3R3, the primary targets of this compound. Use cell lines with known IP3R isoform expression profiles as positive controls. |
Problem 2: High background signal or apparent off-target effects in calcium imaging experiments.
| Possible Cause | Suggested Solution |
| Calcium Indicator Artifacts | Unstable baseline fluorescence can be caused by movement or phototoxicity. Ensure stable imaging conditions and use the lowest possible laser power. Some calcium indicators can themselves cause unusual cellular activity with long-term expression[6]. |
| Non-specific Effects of Peptide Delivery | For the palmitoylated version, the lipid modification itself could potentially have non-specific effects on membranes. Include a control with a scrambled or inactive version of the palmitoylated peptide. |
| Solvent Effects | If using DMSO to dissolve the peptide, ensure the final concentration in the assay is the same across all conditions, including the vehicle control, and is at a non-toxic level[5]. |
| Cell Health | Poor cell health can lead to dysregulated calcium signaling. Ensure cells are healthy and not overly confluent. |
Quantitative Data Summary
| Parameter | IP3R1 | IP3R2 | IP3R3 | Reference |
| IC50 (µM) | ~9.0 | ~3.9 | ~4.3 | [1][2][3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IP3 signaling pathway showing competitive inhibition by this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
Detailed Methodologies
Carbachol-Induced Calcium Release Assay
This protocol describes a general procedure for measuring the effect of this compound on agonist-induced intracellular calcium release using a fluorescent calcium indicator.
Materials:
-
Cells expressing the IP3R isoform(s) of interest.
-
Cell culture medium.
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Carbachol (B1668302) stock solution.
-
Palmitoyl-8G-IP3RPEP6.
-
Vehicle control (e.g., DMSO).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging plate or coverslip and allow them to adhere and grow to the desired confluency.
-
Calcium Indicator Loading:
-
Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells with HBSS and incubate them with the loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.
-
-
Inhibitor Incubation:
-
Pre-incubate the cells with the desired concentration of Palmitoyl-8G-IP3RPEP6 or vehicle control in HBSS for a time sufficient to allow for cell permeation (e.g., 15-30 minutes). This step should be optimized for your cell type.
-
-
Measurement of Calcium Signal:
-
Mount the coverslip on the microscope stage or place the plate in the plate reader.
-
Establish a stable baseline fluorescence reading.
-
Stimulate the cells with a concentration of carbachol known to elicit a robust calcium response.
-
Record the fluorescence changes over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (e.g., peak amplitude, area under the curve) in response to carbachol stimulation.
-
Compare the response in this compound-treated cells to the vehicle-treated control cells to determine the extent of inhibition.
-
Co-Immunoprecipitation (Co-IP) to Verify this compound-IP3R Interaction
This protocol provides a general framework for demonstrating the interaction between a tagged version of this compound and endogenous or overexpressed IP3R.
Materials:
-
Cells expressing the IP3R of interest.
-
Tagged this compound (e.g., biotinylated or FLAG-tagged).
-
Co-IP lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the IP3R isoform of interest.
-
Control IgG of the same isotype.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer.
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Western blotting reagents.
Procedure:
-
Cell Lysate Preparation:
-
Treat cells as required (e.g., with tagged this compound).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Incubate a sufficient amount of cell lysate with the anti-IP3R antibody or control IgG for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the tag on this compound (e.g., anti-FLAG or streptavidin-HRP for biotin) to detect the co-precipitated peptide.
-
A reciprocal experiment can be performed by pulling down the tagged peptide and blotting for the IP3R.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 3. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. lifetein.com [lifetein.com]
- 6. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
Validation & Comparative
Validating the Inhibitory Effect of IP3Rpep6 on IP3R Isoforms: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced interactions between inhibitors and their targets is paramount. This guide provides an objective comparison of the inhibitory effects of IP3Rpep6, a novel peptide inhibitor, across the three main isoforms of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). The data presented herein is compiled from recent studies to facilitate an evidence-based assessment of this compound's isoform selectivity and mechanism of action.
Overview of this compound
This compound is a novel peptide inhibitor developed through in silico molecular docking studies. It is designed to target IP3Rs, which are crucial intracellular Ca2+-release channels involved in a myriad of cellular processes.[1][2] A key advantage of this compound is its demonstrated selectivity for specific IP3R isoforms, a significant improvement over many existing IP3R inhibitors that often suffer from off-target effects and poor isoform specificity.[1][2]
Comparative Inhibitory Potency of this compound
Experimental data has demonstrated that this compound exhibits a clear preference for inhibiting IP3R2 and IP3R3 over IP3R1. The inhibitory potency, as determined by the half-maximal inhibitory concentration (IC50), shows a distinct hierarchy among the isoforms.
| IP3R Isoform | IC50 of this compound (µM) | Hill Slope |
| IP3R1 | ~9.0 | -1.6 |
| IP3R2 | ~3.9 | -3.2 |
| IP3R3 | ~4.3 | -2.8 |
Data sourced from carbachol-induced Ca2+ responses in cells expressing individual IP3R isoforms.[1][2][3]
The lower IC50 values for IP3R2 and IP3R3 indicate a higher inhibitory potency of this compound towards these isoforms compared to IP3R1.[1][2] The steeper Hill slopes for IP3R2 and IP3R3 suggest a more cooperative inhibition mechanism for these isoforms.[3]
Mechanism of Action
This compound is a self-binding peptide derived from the ARM2 domain of IP3R2.[3][4] It acts as a competitive inhibitor, likely by interfering with the conformational changes required for channel opening that are initiated by IP3 binding.[1] Cryo-EM studies of IP3R1 and IP3R3 have shown that IP3 binding to one subunit triggers the retraction of the ARM2 domain in a neighboring subunit.[4][5] The ARM2 domain of IP3R2 and IP3R3 contains a self-binding peptide sequence that interacts with the IP3 binding core (IBC).[4][5] this compound mimics this self-binding peptide, thereby competing with the natural activation mechanism.[3]
Experimental Validation Protocols
The validation of this compound's inhibitory effects involved several key experimental procedures:
Carbachol-Induced Ca2+ Responses
This assay is used to assess the functional inhibition of IP3Rs in intact cells.
-
Cell Lines: HEK-293 cells individually expressing human IP3R1, IP3R2, or IP3R3, and triple IP3R knockout cells.[2]
-
Procedure:
-
Cells are loaded with a Ca2+-sensitive fluorescent dye.
-
Cells are stimulated with carbachol, an agonist that activates phospholipase C, leading to IP3 production and subsequent Ca2+ release through IP3Rs.
-
The resulting changes in intracellular Ca2+ concentration are measured using fluorescence microscopy.
-
The experiment is repeated with pre-incubation of the cells with varying concentrations of this compound to determine the dose-dependent inhibition and calculate the IC50 values.[1][2]
-
On-Nucleus Patch-Clamp
This technique allows for the direct measurement of IP3R channel activity.
-
Preparation: Nuclei from DT40-TKO cells stably expressing IP3R2 are isolated.[1]
-
Procedure:
-
A patch-clamp pipette is used to form a tight seal with the outer nuclear membrane, which is contiguous with the endoplasmic reticulum and contains IP3Rs.
-
The pipette solution contains IP3 to activate the channels, and the bath solution mimics the cytosolic environment.
-
Channel openings and closings are recorded as electrical currents.
-
This compound is added to the bath solution to observe its effect on channel open probability and gating kinetics.[1]
-
Co-Immunoprecipitation and Affinity Pull-Down Assays
These biochemical assays are used to verify the direct physical interaction between this compound and the IP3R isoforms.
-
Procedure:
-
A biotin-conjugated version of this compound is used.
-
Cell lysates from cells expressing specific IP3R isoforms are incubated with the biotinylated this compound.
-
Neutravidin-coated beads are used to pull down the biotin-IP3Rpep6 and any interacting proteins.
-
The pulled-down proteins are then analyzed by immunoblotting using antibodies specific for each IP3R isoform to determine which isoforms directly bind to this compound.[1]
-
Selectivity and Off-Target Effects
A crucial aspect of any inhibitor is its specificity. Studies have shown that this compound does not affect connexin-43 (Cx43) hemichannels or ryanodine (B192298) receptors, other major players in calcium signaling.[1][2] This high selectivity makes this compound a valuable tool for dissecting the specific roles of IP3R2 and IP3R3 in cellular physiology and pathology.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of IP3Rpep6 and Other Inositol 1,4,5-Trisphosphate Receptor (IP3R) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) is a critical intracellular calcium (Ca2+) release channel located on the endoplasmic reticulum, playing a pivotal role in a vast array of cellular signaling processes.[1] Dysregulation of IP3R activity has been implicated in numerous diseases, making it a significant therapeutic target. This guide provides an objective comparison of the novel peptide inhibitor, IP3Rpep6, with other well-established IP3R inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Overview of IP3R Inhibitors
Pharmacological modulation of IP3Rs has been a long-standing goal in cell biology and drug discovery.[2] Inhibitors of IP3R can be broadly categorized based on their mechanism of action, selectivity for the three mammalian IP3R subtypes (IP3R1, IP3R2, and IP3R3), and cell permeability.[2][3] Commonly used inhibitors include the competitive antagonist heparin, the non-competitive allosteric modulator 2-aminoethoxydiphenyl borate (B1201080) (2-APB), natural products like Xestospongins, and the methylxanthine caffeine.[1][4][5] However, many of these classical inhibitors suffer from limitations such as poor membrane permeability, off-target effects, and lack of subtype selectivity, driving the development of novel inhibitory molecules like this compound.[1][6]
Quantitative Comparison of IP3R Inhibitor Efficacy
The following table summarizes the key efficacy parameters for this compound and other prominent IP3R inhibitors based on available experimental data.
| Inhibitor | Target(s) | Mechanism of Action | IC50 | Key Advantages | Key Limitations |
| This compound | IP3R2, IP3R3 > IP3R1 | Competitive | ~3.9 µM (IP3R2), ~4.3 µM (IP3R3), ~9.0 µM (IP3R1)[6][7][8] | Subtype selectivity for IP3R2 and IP3R3; No reported off-target effects on ryanodine (B192298) receptors or connexin-43 hemichannels.[6][7][8] | Peptide nature may limit cell permeability and in vivo stability; requires intracellular delivery.[1] A membrane-permeable version has been developed.[8] |
| 2-APB | IP3R1 (at lower conc.), IP3R3 (at higher conc.), SOCE | Non-competitive (allosteric)[1] | ~40-50 µM (IP3R1)[1][4] | Membrane permeable.[1] | Inhibits store-operated Ca2+ entry (SOCE); subtype-dependent effects; can have complex and varied effects on different cell types.[1][4] |
| Xestospongin C | IP3R, SERCA pump | Non-competitive | 358 nM (cerebellar microsomes)[9] | Potent; membrane permeable.[3] | Efficacy as a specific IP3R antagonist has been questioned in some cellular contexts; also inhibits the SERCA pump.[1][3][9] |
| Heparin | IP3R3 > IP3R1 ≥ IP3R2 | Competitive antagonist[1][3] | Varies by subtype and molecular weight[1] | Well-characterized competitive inhibitor. | Membrane impermeable; non-specific effects on other targets like ryanodine receptors.[1][4] |
| Caffeine | IP3R, Ryanodine Receptors (RyR) | Non-competitive | Millimolar range[3][5] | Cell-permeable.[3] | Low potency; primary action is as a ryanodine receptor agonist; can have broad off-target effects.[4][5] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the IP3 signaling pathway and the general workflows for assessing inhibitor efficacy.
Figure 1: The canonical IP3 signaling pathway leading to intracellular calcium release.
References
- 1. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput functional assays of IP3-evoked Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-channel inositol 1,4,5-trisphosphate receptor currents revealed by patch clamp of isolated Xenopus oocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
IP3Rpep6 Demonstrates Higher Potency Than 2-APB in IP3 Receptor Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data reveals that IP3Rpep6, a novel peptide inhibitor, is significantly more potent than the commonly used small molecule 2-aminoethoxydiphenyl borate (B1201080) (2-APB) in inhibiting inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs). This guide provides a detailed comparison of their performance, supported by quantitative data and experimental methodologies, to inform researchers in the fields of cell signaling and drug development.
Executive Summary
This compound acts as a competitive antagonist of IP3Rs with notable selectivity for its isoforms, exhibiting inhibitory concentrations in the low micromolar range. In contrast, 2-APB, a well-established but non-selective modulator of intracellular calcium signaling, demonstrates a lower potency for IP3Rs and is plagued by numerous off-target effects. This comparison indicates that for studies requiring specific and potent inhibition of IP3Rs, this compound presents a superior alternative to 2-APB.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and 2-APB on IP3Rs has been determined through various experimental models. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's inhibitory effectiveness, are summarized below.
| Compound | Target | IC50 Value | Experimental Model |
| This compound | IP3R1 | ~9.0 µM[1][2] | Carbachol-induced Ca²⁺ responses in IP3R1-expressing cells[1][2] |
| IP3R2 | ~3.9 µM[1][2] | Carbachol-induced Ca²⁺ responses in IP3R2-expressing cells[1][2] | |
| IP3R3 | ~4.3 µM[1][2] | Carbachol-induced Ca²⁺ responses in IP3R3-expressing cells[1][2] | |
| 2-APB | IP3-induced Ca²⁺ release | ~42 µM | Rat cerebellar microsomal preparations |
| IP3R1 | Marked inhibition at 50 µM[3] | Permeabilized DT40-IP3R1 cells[3] | |
| IP3R2 | No significant effect at 50 µM[3] | Permeabilized DT40-IP3R2 cells[3] | |
| IP3R3 | Inhibition at 100 µM[3] | Permeabilized DT40-IP3R3 cells[3] |
Mechanism of Action and Specificity
This compound is a peptide inhibitor designed to competitively block the binding of IP3 to its receptor, thereby preventing the release of calcium from the endoplasmic reticulum[4]. Its selectivity for IP3R isoforms (IP3R2 ≈ IP3R3 > IP3R1) offers a more targeted approach for studying the roles of specific receptor subtypes[1][2].
2-APB , on the other hand, exhibits a much broader range of biological activities. While it does inhibit IP3Rs, it is also known to modulate several other key components of calcium signaling pathways[5][6]. Its off-target effects include:
-
Inhibition of TRP channels: 2-APB can block various Transient Receptor Potential (TRP) channels, affecting calcium influx across the plasma membrane.
-
Modulation of Store-Operated Calcium Entry (SOCE): It has complex, concentration-dependent effects on SOCE, stimulating it at low concentrations and inhibiting it at higher concentrations.
-
Inhibition of SERCA pumps: 2-APB can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps, which are responsible for refilling endoplasmic reticulum calcium stores[3][6].
-
Effects on Gap Junctions: It has been shown to block gap junction channels.
These multifaceted effects can confound the interpretation of experimental results when using 2-APB as a specific IP3R inhibitor.
Signaling Pathway Overview
The following diagram illustrates the canonical IP3 signaling pathway and highlights the points of intervention for both this compound and 2-APB, including the off-target effects of 2-APB.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of IP3Rpep6: A Comparative Guide for Researchers
For researchers and professionals in drug development, the specificity of a molecular probe is paramount. This guide provides a detailed comparison of IP3Rpep6, a novel peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), against other key intracellular calcium channels. The data presented herein demonstrates the selectivity of this compound, establishing it as a valuable tool for studying IP3R-mediated signaling.
Executive Summary
This compound is a recently developed peptide that acts as a competitive inhibitor of IP3Rs, which are crucial intracellular channels responsible for calcium release from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1][2][3] Experimental evidence indicates that this compound exhibits a notable degree of selectivity for IP3R subtypes and does not significantly impact the function of other major calcium-regulating proteins, such as ryanodine (B192298) receptors (RyRs). This guide summarizes the quantitative data on its inhibitory potency and provides an overview of the experimental protocols used to determine its specificity.
This compound: Mechanism of Action
This compound is derived from a self-binding peptide sequence located in the ARM2 domain of the IP3R2 subtype.[1][2] It functions by competing with the endogenous ligand, inositol 1,4,5-trisphosphate (IP3), for binding to the IP3 binding core (IBC) of the receptor.[1] This competitive inhibition prevents the conformational changes required for channel opening and subsequent calcium release.
Comparative Inhibitory Potency
The inhibitory efficacy of this compound has been quantified against different IP3R subtypes. The peptide shows a preferential inhibition of IP3R2 and IP3R3 over IP3R1. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from studies on carbachol-induced calcium responses in cells expressing specific IP3R subtypes.
| Target Channel | IC50 of this compound (µM) | Reference |
| IP3 Receptor Type 1 (IP3R1) | ~9.0 | [3][4] |
| IP3 Receptor Type 2 (IP3R2) | ~3.9 - 4.0 | [1][3][4][5] |
| IP3 Receptor Type 3 (IP3R3) | ~4.3 | [3][4] |
Specificity Against Other Calcium Channels
A critical aspect of a pharmacological inhibitor is its specificity. Studies have shown that this compound does not affect the function of ryanodine receptors (RyRs), another major class of intracellular calcium release channels.[3][4][6] This lack of off-target effects on RyRs is a significant advantage for researchers aiming to specifically dissect IP3R-mediated signaling pathways. Information regarding its effects on other channels like SERCA pumps or voltage-gated calcium channels is not yet available.
| Off-Target Channel | Effect of this compound | Reference |
| Ryanodine Receptors (RyR) | No effect observed | [3][4][6] |
| Connexin-43 (Cx43) Hemichannels | No effect observed | [3] |
Signaling Pathway of IP3R Activation
The following diagram illustrates the canonical signaling pathway leading to IP3R activation, which is the target of this compound inhibition.
Caption: The IP3 signaling pathway, from receptor activation to calcium release and its inhibition by this compound.
Experimental Protocols
The specificity of this compound was determined using a combination of molecular and cellular biology techniques.
Measurement of Intracellular Calcium Responses
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells, deficient in all three endogenous IP3R subtypes (triple IP3R KO), were used. These cells were then transfected to express a single human IP3R subtype (IP3R1, IP3R2, or IP3R3).
-
Calcium Imaging: Transfected cells were loaded with a fluorescent calcium indicator dye.
-
Stimulation and Inhibition: Cells were stimulated with carbachol, an agonist that triggers the production of IP3. The ability of varying concentrations of this compound to inhibit the carbachol-induced rise in intracellular calcium was measured.
-
Data Analysis: The concentration-response curves were plotted to determine the IC50 values for each IP3R subtype.
On-Nucleus Patch Clamp
-
Technique: This method allows for the direct measurement of the activity of IP3R channels located on the nuclear envelope.
-
Procedure: A patch pipette containing IP3 is sealed onto the nucleus of a cell expressing the IP3R subtype of interest. The opening and closing of individual IP3R channels are recorded as electrical currents.
-
Inhibition Assay: this compound was added to the bath solution, and the change in the open probability of the IP3R channels was measured to confirm its inhibitory effect at the single-channel level.[3]
Co-immunoprecipitation and Affinity Pull-down Assays
-
Purpose: These biochemical assays were used to verify the physical interaction between this compound and the IP3 receptors.
-
Methodology: Cell lysates containing the IP3R subtypes were incubated with this compound. Antibodies against the IP3Rs were then used to pull down the receptor-peptide complexes, confirming their direct binding.[3][4]
Experimental Workflow for Specificity Testing
The following diagram outlines the general workflow for assessing the specificity of a novel inhibitor like this compound.
Caption: A generalized workflow for determining the specificity of a calcium channel inhibitor.
Conclusion
The available data strongly supports this compound as a selective inhibitor of IP3R channels, with a preference for the IP3R2 and IP3R3 subtypes. Its lack of cross-reactivity with ryanodine receptors makes it a superior tool for isolating and studying the specific roles of IP3Rs in cellular calcium signaling. This high degree of specificity, combined with its well-characterized mechanism of action, positions this compound as an invaluable asset for researchers in the field of cell signaling and drug discovery.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to IP3Rpep6 and Xestospongin C: Two In-Vogue Modulators of Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used inhibitors of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), IP3Rpep6 and xestospongin C. The IP3R is a crucial intracellular calcium (Ca²⁺) release channel, and its modulation is of significant interest in a myriad of research fields, from fundamental cell biology to therapeutic development. Here, we present a comprehensive overview of their mechanisms of action, selectivity, potency, and potential off-target effects, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
At a Glance: this compound vs. Xestospongin C
| Feature | This compound | Xestospongin C |
| Mechanism of Action | Competitive inhibitor of the IP3 binding site.[1][2][3] | Primarily a non-competitive inhibitor; its exact mechanism is debated, with some evidence suggesting it does not interact directly with the IP3 binding site.[4] It acts as a potent blocker of IP3-induced Ca²⁺ release.[4][5][6] |
| Selectivity for IP3R Subtypes | Preferentially inhibits IP3R2 and IP3R3 over IP3R1.[1][2] | Generally considered a non-selective IP3R inhibitor. |
| Potency (IC50) | IP3R2: ~3.9 μMIP3R3: ~4.3 μMIP3R1: ~9.0 μM.[1][2] | ~358 nM for blocking IP3-induced Ca²⁺ release in cerebellar microsomes.[4][7] |
| Off-Target Effects | No reported effects on ryanodine (B192298) receptors or connexin-43 hemichannels.[1][2] | Known to inhibit SERCA pumps,[7][8][9] voltage-dependent Ca²⁺ channels,[10] and voltage-dependent K⁺ channels.[10] |
| Cell Permeability | The native peptide is not cell-permeable; however, a cell-permeable version (palmitoyl-8G-IP3RPEP6) has been developed.[1][2] | Membrane-permeable.[4][5][6] |
Delving Deeper: Mechanism and Specificity
This compound is a novel peptide inhibitor developed through in silico molecular docking studies.[1][2] It functions as a competitive antagonist, directly competing with IP3 for binding to the receptor.[3] This competitive nature allows for a more nuanced modulation of IP3R activity. A key advantage of this compound is its selectivity for IP3R subtypes, showing significantly higher potency for IP3R2 and IP3R3 compared to IP3R1.[1][2] Furthermore, studies have demonstrated its high specificity, with no observed off-target effects on other key cellular components like ryanodine receptors or connexin-43 hemichannels.[1][2]
Xestospongin C , a macrocyclic bis-1-oxaquinolizidine isolated from the marine sponge Xestospongia sp., is a potent and membrane-permeable blocker of IP3-mediated Ca²⁺ release.[4][5][6] While its precise mechanism of action is still under investigation, it is generally considered a non-competitive inhibitor.[4] However, a significant drawback of xestospongin C is its array of off-target effects. It has been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ back into the ER, as well as voltage-gated calcium and potassium channels in the plasma membrane.[7][8][9][10] These off-target activities can complicate the interpretation of experimental results, as the observed effects may not be solely attributable to IP3R inhibition.
Visualizing the Molecular Battleground
The following diagrams illustrate the IP3 signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: The IP3 signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing IP3R inhibitors.
Experimental Protocols
Herein, we provide detailed methodologies for key experiments used to characterize and compare this compound and xestospongin C.
Intracellular Calcium Measurement using Fluo-4 AM
This protocol is designed to measure changes in intracellular Ca²⁺ concentration in response to IP3R stimulation and inhibition.
Materials:
-
Cells expressing the IP3R subtype of interest (e.g., HEK293 cells)
-
96-well black, clear-bottom microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
IP3-generating agonist (e.g., Carbachol)
-
This compound or Xestospongin C
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution: 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Inhibitor Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentration of this compound, xestospongin C, or vehicle control to the respective wells.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Measurement:
-
Place the plate in the fluorescence microplate reader set to 37°C.
-
Set the excitation and emission wavelengths to 494 nm and 516 nm, respectively.
-
Record baseline fluorescence for 30-60 seconds.
-
Using the automated injector, add the IP3-generating agonist (e.g., 50 µL of 5x concentrated carbachol) to each well.
-
Continue recording the fluorescence for at least 2 minutes to capture the peak and subsequent decay of the Ca²⁺ signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
On-Nucleus Patch-Clamp Electrophysiology
This technique allows for the direct measurement of single IP3R channel activity in its native membrane environment.
Materials:
-
Cells expressing the IP3R of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Nuclei isolation buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 250 mM sucrose, pH 7.2)
-
Pipette solution (cytosolic side): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, and desired concentrations of free Ca²⁺ and IP3, pH 7.2.
-
Bath solution (perinuclear side): 140 mM KCl, 10 mM HEPES, pH 7.2.
Procedure:
-
Nuclei Isolation:
-
Harvest cells and resuspend in ice-cold nuclei isolation buffer.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to pellet the nuclei.
-
Resuspend the nuclear pellet in fresh isolation buffer.
-
-
Patch-Clamp Recording:
-
Add the isolated nuclei to the recording chamber on the patch-clamp setup.
-
Pull patch pipettes to a resistance of 5-10 MΩ when filled with the pipette solution.
-
Approach a nucleus with the patch pipette under positive pressure.
-
Upon contact with the outer nuclear membrane, release the positive pressure to form a giga-ohm seal.
-
Record single-channel currents in the on-nucleus (cell-attached) configuration at a holding potential of 0 mV.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), mean open time, and single-channel conductance.
-
Compare these parameters in the presence and absence of inhibitors in the pipette solution to determine their effect on channel gating.
-
SERCA Pump Activity Assay (NADH-Coupled Enzymatic Assay)
This assay is used to assess the off-target inhibitory effect of compounds on SERCA pump activity.
Materials:
-
Microsomal preparations containing SERCA
-
Assay buffer: 50 mM MOPS or HEPES pH 7.0, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA
-
Calcium solutions of varying concentrations to achieve desired free [Ca²⁺]
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.
-
-
Assay Protocol:
-
Add the microsomal preparation to the reaction mixture in a cuvette.
-
Add the test compound (e.g., xestospongin C) or vehicle control and incubate for a few minutes at 37°C.
-
Initiate the reaction by adding a specific concentration of CaCl₂ to achieve a defined free [Ca²⁺].
-
Start the ATPase reaction by adding ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by SERCA.
-
-
Data Analysis:
-
Calculate the rate of ATP hydrolysis from the rate of change in absorbance using the extinction coefficient of NADH.
-
Determine the IC50 of the inhibitor by plotting the percentage of SERCA activity inhibition against the inhibitor concentration.
-
Assessment of Off-Target Effects on Voltage-Gated Ion Channels
Whole-cell patch-clamp is the gold standard for assessing the effects of compounds on voltage-gated ion channels.
Materials:
-
Cells stably expressing the voltage-gated ion channel of interest (e.g., hERG for K⁺ channels, Cav1.2 for L-type Ca²⁺ channels)
-
Patch-clamp setup
-
Extracellular solution (e.g., Tyrode's solution)
-
Intracellular solution (specific to the ion channel being studied)
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Whole-Cell Recording:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a specific voltage protocol to elicit the ionic current of interest.
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing various concentrations of the test compound (e.g., xestospongin C).
-
Record the currents at each concentration after a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The choice between this compound and xestospongin C as an IP3R inhibitor should be guided by the specific requirements of the experiment. This compound offers superior selectivity for IP3R subtypes and a cleaner pharmacological profile, making it an excellent tool for dissecting the roles of specific IP3R isoforms without the confounding effects of off-target interactions. However, its peptide nature and requirement for a cell-permeable modification for use in intact cells are important considerations.
Xestospongin C, on the other hand, is a potent, membrane-permeable inhibitor that has been widely used and characterized. Its major limitation is the well-documented off-target effects on SERCA pumps and various ion channels. Researchers using xestospongin C should be cautious in interpreting their data and, where possible, perform control experiments to account for these off-target activities.
By carefully considering the data and protocols presented in this guide, researchers can make informed decisions in selecting the appropriate tool to investigate the intricate world of intracellular calcium signaling.
References
- 1. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 5. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homepages.gac.edu [homepages.gac.edu]
A Comparative Guide to the Reversibility of IP3Rpep6 Inhibition
For researchers and drug development professionals targeting intracellular calcium signaling, the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) is a protein of critical interest. The development of specific, potent, and reversible inhibitors for IP3R subtypes is essential for dissecting cellular processes and for potential therapeutic applications. This guide provides an objective comparison of the novel peptide inhibitor, IP3Rpep6, with other common IP3R modulators, focusing on the crucial characteristic of reversibility, supported by experimental data.
Introduction to this compound
This compound is a recently developed peptide inhibitor of the IP3 receptor. It was designed based on a self-binding peptide sequence found within the ARM2 domain of the IP3R2 subtype. Its mechanism of action is competitive, meaning it directly competes with the endogenous ligand, IP3, for access to the IP3 binding core (IBC) of the receptor.[1][2][3] This competitive nature is the primary indicator of its reversible binding.
A key feature of this compound is its selectivity. It preferentially inhibits IP3R2 and IP3R3 with greater potency compared to IP3R1, making it a valuable tool for studying the distinct roles of these specific isoforms.[2][4][5]
Assessing the Reversibility of Inhibition
The reversibility of an inhibitor is a critical parameter, determining whether its effect can be removed by washing out the compound. For competitive inhibitors like this compound, binding to the receptor is non-covalent. This equilibrium-driven interaction means that the inhibitor can dissociate from the receptor, and its effect can be overcome by increasing the concentration of the natural ligand (IP3) or by removing the inhibitor from the system.[6]
While specific washout experiments for this compound are not detailed in the currently available literature, its classification as a competitive inhibitor across multiple studies strongly supports its reversible nature.[1][2][4] This contrasts with irreversible inhibitors, which typically form covalent bonds with their target and permanently disable the protein.
Comparative Analysis of IP3R Inhibitors
The performance of this compound can be best understood in the context of other widely used IP3R inhibitors. The following table summarizes key quantitative and qualitative data for comparison.
| Inhibitor | Mechanism of Action | Target Selectivity (Affinity/Potency Order) | IC50 / Potency | Reversibility | Key Limitations |
| This compound | Competitive Antagonist [2][4] | IP3R2 ≈ IP3R3 > IP3R1[2][4][5] | ~3.9 µM (IP3R2), ~4.3 µM (IP3R3), ~9.0 µM (IP3R1)[2][4][5] | Reversible (Inferred from competitive mechanism) | Membrane impermeability (requires cell loading or permeabilization); peptide stability. |
| Heparin | Competitive Antagonist[7][8] | IP3R3 > IP3R1 ≥ IP3R2[7][8] | Varies by subtype and molecular weight | Reversible [7][8] | Membrane impermeable; non-specific effects on other proteins (e.g., Ryanodine Receptors).[7] |
| 2-APB | Non-competitive (Allosteric) Modulator[7] | Selective for IP3R1 at lower concentrations (~50 µM); inhibits IP3R3 at higher concentrations (~100 µM). | ~40-50 µM for IP3R1 | Reversible | Inhibits store-operated Ca2+ entry (SOCE); complex subtype-dependent effects. |
| Xestospongins | Non-competitive Antagonist | Initially considered non-selective, but efficacy has been questioned.[8][9] | Varies widely | Reversible | Poor membrane permeability; some reports question its efficacy as a direct IP3R blocker.[8][9] |
Experimental Protocols
Protocol 1: Determining IC50 of IP3R Inhibitors via Intracellular Calcium Measurement
This protocol is used to determine the potency (IC50) of inhibitors like this compound by measuring their effect on agonist-induced calcium release in whole cells.
-
Cell Culture and Loading:
-
Culture cells stably expressing a single human IP3R isoform (e.g., HEK-IP3R1, HEK-IP3R2, or HEK-IP3R3) on glass coverslips.
-
Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
-
-
Inhibitor Introduction:
-
For membrane-impermeable peptides like this compound, introduce the inhibitor into the cell cytoplasm. This can be achieved through microinjection or by using patch-clamp pipettes containing the desired concentration of the inhibitor. For membrane-permeable inhibitors, incubate the cells with the compound for 15-30 minutes.
-
-
Calcium Measurement:
-
Mount the coverslip on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist that generates IP3 (e.g., carbachol (B1668302) or histamine) to induce calcium release from the endoplasmic reticulum.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium response in the presence of various concentrations of the inhibitor.
-
Plot the peak amplitude as a function of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Assessing Inhibitor Reversibility (Washout Experiment)
This protocol provides a direct method for confirming the reversible nature of an inhibitor.
-
Establish Baseline Response:
-
Using the setup from Protocol 1, perfuse the cells with a standard buffer and stimulate with an IP3-generating agonist to record a baseline calcium response.
-
-
Apply Inhibitor:
-
Perfuse the cells with a buffer containing the inhibitor at a concentration known to cause significant inhibition (e.g., 2-3 times its IC50).
-
After a sufficient incubation period, stimulate the cells with the same agonist concentration and record the inhibited calcium response.
-
-
Washout:
-
Perfuse the cells extensively with the standard, inhibitor-free buffer for a period of 5-15 minutes to wash the inhibitor out of the cell chamber.
-
-
Assess Recovery:
-
Stimulate the cells a final time with the same agonist concentration.
-
Record the calcium response. A return of the response amplitude to a level near the initial baseline indicates that the inhibitor's effect is reversible.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The canonical IP3 signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for assessing inhibitor reversibility via a washout experiment.
Caption: Logical comparison of IP3R inhibitors based on their mechanism of action.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
- 6. mdpi.com [mdpi.com]
- 7. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of IP3Rpep6: A Guide to Essential Control Experiments
For researchers in cellular signaling and drug development, establishing the specific mechanism of a novel inhibitor is paramount. This guide provides a comparative analysis of the necessary control experiments to validate the mechanism of IP3Rpep6, a peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). We will compare this compound with its control peptides and other alternative IP3R inhibitors, providing supporting experimental data and detailed protocols.
The Role of this compound in Modulating Calcium Signaling
The inositol 1,4,5-trisphosphate (IP3) receptor is an intracellular calcium channel primarily located on the endoplasmic reticulum. Upon binding IP3, the receptor releases calcium into the cytosol, initiating a cascade of cellular events. Dysregulation of IP3R signaling is implicated in numerous diseases, making it a critical therapeutic target.
This compound is a recently developed peptide inhibitor that demonstrates selectivity for IP3R isoforms 2 and 3 over isoform 1. It acts as a competitive antagonist, binding to the IP3 binding core and preventing IP3-mediated channel opening. To rigorously validate this proposed mechanism, a series of well-designed control experiments are essential.
Comparative Analysis of this compound and Control Peptides
The cornerstone of validating a peptide inhibitor's mechanism lies in the use of appropriate negative controls. For this compound, two key types of control peptides are crucial: a mutant peptide and a scrambled peptide.
Data Summary: In Vitro Inhibition of IP3R Isoforms
| Peptide/Compound | Target | Mechanism of Action | IC50 (IP3R1) | IC50 (IP3R2) | IC50 (IP3R3) | Key Features & Limitations |
| This compound | IP3R | Competitive Antagonist | ~9.0 µM[1][2] | ~3.9 µM[1][2] | ~4.3 µM[1][2] | Selective for IP3R2/3. |
| This compound-E2A (Mutant Control) | IP3R | Inactive Control | No significant inhibition reported[3] | No significant inhibition reported[3] | No significant inhibition reported[3] | Designed to lack key binding residue. |
| Scrambled this compound (Proposed) | IP3R | Inactive Control | Expected: No significant inhibition | Expected: No significant inhibition | Expected: No significant inhibition | Controls for non-sequence-specific effects. |
| Heparin | IP3R | Competitive Antagonist | Variable | Variable | Variable | Membrane impermeable, off-target effects.[4] |
| 2-APB | IP3R | Non-competitive Inhibitor | ~40 µM | Less effective | Less effective | Inhibits store-operated Ca2+ entry (SOCE).[4] |
| Xestospongin C | IP3R | Non-competitive Inhibitor | Potent | Potent | Potent | Potential off-target effects. |
Key Control Experiments for Validating this compound's Mechanism
To ensure the observed inhibitory effects of this compound are due to its specific amino acid sequence and its intended mechanism of action, the following control experiments are indispensable.
The Mutant Control: this compound-E2A
A powerful method to validate the specific interaction of a peptide with its target is to use a mutant version of the peptide where a key interacting residue is altered. For this compound, the mutant this compound-E2A has been developed, where a critical glutamic acid residue is replaced by alanine. This substitution is expected to disrupt the electrostatic interactions necessary for binding to the IP3R.
Expected Outcome: In all functional assays, this compound-E2A should exhibit no significant inhibitory activity compared to the vehicle control, while the wild-type this compound should show potent inhibition. While specific quantitative data on the lack of inhibition by this compound-E2A is not extensively published, one study reports it had no effect on IP3-triggered ATP release.[3]
The Scrambled Control: A Test of Sequence Specificity
A scrambled peptide contains the same amino acids as the active peptide but in a randomized order. This control is crucial to demonstrate that the biological activity is dependent on the specific sequence and not merely on the amino acid composition, charge, or hydrophobicity.
Proposed Scrambled this compound Sequence: While a specific scrambled control for this compound has not been detailed in the reviewed literature, a rationally designed scrambled sequence can be generated using a random sequence generator, ensuring that critical motifs are disrupted. For example, a scrambled version of a hypothetical active sequence "Glu-Asp-Leu-Phe-Met" could be "Leu-Met-Asp-Glu-Phe".
Expected Outcome: The scrambled this compound should not exhibit any significant inhibition of IP3R activity in functional assays. This confirms that the specific arrangement of amino acids in this compound is required for its function.
Off-Target Effect Assessment
To establish the specificity of this compound, it is important to assess its effects on other related signaling pathways and proteins.
Key Off-Target Considerations:
-
Ryanodine (B192298) Receptors (RyRs): Another major class of intracellular calcium release channels.
-
Connexin Hemichannels (e.g., Cx43): These channels can be modulated by intracellular calcium levels.
-
Other Kinases and Phosphatases: To rule out broader, non-specific effects on cellular signaling.
Published Findings: Studies have shown that this compound does not significantly affect ryanodine receptors or Cx43 hemichannels, supporting its specificity for the IP3R.[1][2][3]
Experimental Protocols
Intracellular Calcium Measurement Assay
This assay directly measures the ability of this compound and its controls to inhibit IP3-mediated calcium release.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or overexpressing specific IP3R isoforms (e.g., HEK293 cells).
-
Dye Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Peptide Introduction: Introduce this compound, this compound-E2A, or scrambled this compound into the cells. This can be achieved through microinjection, electroporation, or by using cell-permeable versions of the peptides.
-
Baseline Measurement: Measure the baseline fluorescence to establish a stable resting calcium level.
-
Agonist Stimulation: Stimulate the cells with an agonist that induces IP3 production (e.g., carbachol (B1668302) or ATP) to trigger IP3R-mediated calcium release.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Analysis: Quantify the peak calcium response in the presence of each peptide and compare it to the vehicle control.
Co-Immunoprecipitation (Co-IP) Assay
This biochemical technique is used to verify the physical interaction between this compound and the IP3 receptor.
Methodology:
-
Cell Lysis: Lyse cells expressing the target IP3R isoform under non-denaturing conditions.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific for the IP3R.
-
Immunoprecipitation: Add protein A/G beads to pull down the antibody-IP3R complex.
-
Peptide Competition: In parallel experiments, pre-incubate the lysate with this compound, this compound-E2A, or the scrambled peptide before adding the antibody.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the presence of IP3R and any co-precipitated proteins by Western blotting.
Expected Outcome: this compound should be detected in the pull-down with the IP3R, indicating a direct interaction. This interaction should be significantly reduced or absent in the presence of a competing ligand (IP3) or when using the inactive control peptides (this compound-E2A and scrambled this compound). Studies have shown that this compound co-immunoprecipitates with IP3R2.[1][2]
Visualizing the Concepts
To further clarify the experimental logic and signaling pathways, the following diagrams are provided.
Caption: The IP3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound's inhibitory effect.
References
- 1. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Unraveling the Differential Efficacy of IP3Rpep6 Across Various Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced performance of therapeutic candidates in different cellular contexts is paramount. This guide provides an objective comparison of IP3Rpep6, a novel peptide inhibitor of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), across various cell lines, supported by experimental data and detailed methodologies.
This compound has emerged as a promising tool for dissecting the role of IP3R-mediated calcium (Ca²⁺) signaling in a multitude of cellular processes. Its performance, however, is not uniform and exhibits significant variability depending on the specific IP3R subtype expressed in a given cell line. This guide delves into the specifics of this differential efficacy, offering a clear comparison to aid in experimental design and interpretation.
Comparative Performance of this compound: A Quantitative Overview
The inhibitory potency of this compound is primarily dependent on the subtype of the IP3R channel it targets. Experimental data consistently demonstrates that this compound is most effective against IP3R2 and IP3R3, with a less pronounced effect on IP3R1. This differential activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Cell Line/Expression System | Predominant IP3R Subtype | IC50 of this compound (µM) | Hill Slope | Reference |
| HEK-293 cells expressing human IP3R2 | IP3R2 | ~3.9 - 4 | -3.2 | [1][2] |
| HEK-293 cells expressing human IP3R3 | IP3R3 | ~4.3 | -2.8 | [1][2] |
| HEK-293 cells expressing human IP3R1 | IP3R1 | ~9.0 | -1.6 | [1][2] |
| Mouse Astrocytes | IP3R2 (functionally dominant) | ~4 | -3 | [1] |
The steep negative Hill slopes observed for IP3R2 and IP3R3 (~-3) suggest a high degree of negative cooperativity in the inhibition by this compound.[1] This implies that the binding of one peptide molecule to the receptor complex significantly influences the binding of subsequent molecules, leading to a more switch-like inhibition of channel activity.
Mechanism of Action: Competitive Antagonism and Subunit Cooperation
This compound functions as a competitive antagonist of the IP3R.[1] It competes with the endogenous ligand, inositol 1,4,5-trisphosphate (IP3), for binding to the receptor. An increase in the concentration of this compound necessitates a higher concentration of IP3 to elicit a comparable Ca²⁺ response.[1]
The mechanism of this compound inhibition is intricately linked to the cooperative interaction between the subunits of the tetrameric IP3R channel.[1][3] this compound is a self-binding peptide derived from the ARM2 domain of the receptor.[3] Its binding is thought to interfere with the conformational changes required for channel opening that are normally induced by IP3. Specifically, it is proposed that this compound prevents the retraction of the ARM2b domain, a crucial step for facilitating IP3 access to its binding site on a neighboring subunit.[1]
Figure 1: Simplified signaling pathway of IP3-mediated Ca²⁺ release and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound performance across different cell lines relies on a combination of sophisticated electrophysiological and cell imaging techniques.
On-Nucleus Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity, in this case, the IP3R channels located on the nuclear envelope.
-
Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. For subtype-specific analysis, cells are transfected with plasmids encoding human IP3R1, IP3R2, or IP3R3. Triple IP3R knockout (KO) cells are used as a negative control.
-
Nuclear Isolation: Cells are hypotonically swollen and mechanically disrupted to isolate intact nuclei.
-
Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the outer nuclear membrane. The patch of membrane is then excised to create an "inside-out" configuration, exposing the cytosolic face of the nuclear envelope to the bath solution.
-
Channel Activation and Inhibition: The bath solution contains a defined concentration of IP3 (e.g., 1 µM) to activate the IP3R channels. This compound is then added to the bath at varying concentrations to determine its inhibitory effect on channel open probability.
-
Data Analysis: The recorded channel currents are analyzed to determine the open probability and calculate the IC50 and Hill slope for this compound inhibition.
Intact Cell Ca²⁺ Imaging
This method measures changes in intracellular Ca²⁺ concentration in response to stimuli that trigger IP3 production.
-
Cell Culture and Loading: Cells (e.g., HEK-293 expressing specific IP3R subtypes or mouse astrocytes) are grown on glass coverslips and loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Cells are stimulated with an agonist (e.g., carbachol) that activates a G-protein coupled receptor (GPCR) and subsequently phospholipase C (PLC), leading to the production of IP3.
-
This compound Application: The experiment is repeated in the presence of varying concentrations of this compound to assess its impact on the agonist-induced Ca²⁺ release.
-
Fluorescence Microscopy: Changes in intracellular Ca²⁺ are monitored using a fluorescence microscope by measuring the ratio of fluorescence at two different excitation wavelengths.
-
Data Analysis: The amplitude of the Ca²⁺ response is measured, and the data is used to determine the IC50 of this compound for the inhibition of agonist-induced Ca²⁺ signals.
Figure 2: Generalized experimental workflow for assessing this compound performance.
Off-Target Effects and Selectivity
A crucial aspect of any inhibitor is its selectivity. Studies have shown that this compound does not significantly affect other key cellular channels, including connexin-43 (Cx43) hemichannels or ryanodine (B192298) receptors (RyRs), another major type of intracellular Ca²⁺ release channel.[2][4][5] This high selectivity makes this compound a valuable tool for specifically probing the function of IP3Rs.
Conclusion
This compound exhibits clear subtype-selective inhibition of IP3R channels, with significantly higher potency against IP3R2 and IP3R3 compared to IP3R1. This differential performance is consistent across various cell lines, including HEK-293 cells and primary astrocytes. Its competitive mechanism of action and high selectivity underscore its utility as a precise pharmacological tool for investigating the intricate roles of IP3R-mediated Ca²⁺ signaling in health and disease. Researchers should carefully consider the predominant IP3R subtype in their cell model of choice when designing experiments and interpreting data involving this compound.
References
- 1. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels [biblio.ugent.be]
- 3. From this compound Inhibition of IP3 receptor channels to insights: do channel subunits collaborate or cooperate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel peptide inhibitor of IP3 receptor channels that does not affect connexin-43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of IP3Rpep6: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like IP3Rpep6 is a critical component of laboratory safety and environmental responsibility. As the toxicological and ecotoxicological properties of novel research peptides are often not fully characterized, a cautious and systematic approach to waste management is paramount.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and promoting a culture of safety. Since a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, this peptide should be treated as a potentially hazardous material.[1]
Core Principles of Peptide Waste Management
Given the unknown biological activity profile of this compound, all waste contaminated with this peptide—including solids, liquids, and consumables—must be segregated and disposed of as hazardous chemical waste.[1][2] Never dispose of peptides in the regular trash or down the drain, as they can pose risks to both human health and the environment.[3][4][5] The primary goal is to denature the peptide, rendering it biologically inactive before it enters the final waste stream.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant nitrile gloves, safety glasses or goggles, and a lab coat.[2][3] When handling lyophilized peptide powder, which can be easily aerosolized, all work should be conducted within a certified chemical fume hood or a biosafety cabinet to prevent inhalation.[2]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, from initial segregation to final collection.
Step 1: Waste Segregation and Containerization
Proper segregation is the foundation of safe laboratory waste management.
-
Liquid Waste: All aqueous solutions containing this compound, including stock solutions, experimental buffers, and contaminated rinsing solutions, must be collected in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy).[1] This container should be clearly labeled as "Hazardous Waste: Peptide Solutions (this compound)" and kept securely closed when not in use.
-
Solid Waste: All consumables contaminated with this compound must be collected separately. This includes:
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.[1][6]
Step 2: Chemical Inactivation of Liquid Waste (Recommended)
Before arranging for final disposal, chemically inactivating the peptide in the liquid waste container is a highly recommended best practice. This provides an additional layer of safety by denaturing the biologically active molecule.[5] The two primary methods for peptide inactivation are hydrolysis and oxidation.
Experimental Protocols for Inactivation:
-
Method A: Base Hydrolysis
-
Objective: To cleave the peptide bonds using a strong base.
-
Procedure: Working in a chemical fume hood, slowly add 1 M Sodium Hydroxide (NaOH) to the aqueous peptide waste to raise the pH above 12.
-
Incubation: Allow the solution to stand for a minimum of 24 hours at room temperature to ensure complete hydrolysis.[5]
-
Neutralization: After incubation, neutralize the solution by slowly adding 1 M Hydrochloric Acid (HCl) until the pH is between 6.0 and 8.0. Monitor the pH using indicator strips.
-
Labeling: Ensure the waste container label is updated to reflect the neutralized contents.
-
-
Method B: Oxidative Inactivation
-
Objective: To denature the peptide using a strong oxidizing agent.
-
Procedure: In a chemical fume hood, add household bleach (sodium hypochlorite (B82951), ~5-6%) to the liquid peptide waste to achieve a final concentration of at least 0.5% sodium hypochlorite (a 1:10 dilution of bleach into the waste). For waste with a high concentration of organic material, a 1:5 dilution is recommended.
-
Incubation: Mix thoroughly and allow a minimum contact time of 20 minutes. For robust inactivation, a longer contact time (e.g., several hours to overnight) is advisable.
-
Caution: Never mix bleach with acidic waste, as this can generate toxic chlorine gas.
-
Quantitative Data for Inactivation Methods
The following table summarizes key parameters for the recommended chemical inactivation methods.
| Parameter | Method A: Base Hydrolysis | Method B: Oxidative Inactivation |
| Inactivation Reagent | Sodium Hydroxide (NaOH) | Sodium Hypochlorite (Household Bleach) |
| Working Concentration | Final pH > 12 (achieved with 1 M NaOH) | ~0.5% (1:10 dilution) to 1% (1:5 dilution) |
| Minimum Contact Time | 24 hours | 20 minutes (overnight recommended) |
| Final Step | Neutralize to pH 6.0 - 8.0 | None required, but verify institutional policy |
| Primary Mechanism | Cleavage of peptide bonds | Oxidation and denaturation |
Step 3: Storage of Peptide Waste
Store all this compound waste containers in a designated, secure area that is away from general lab traffic.[1] This location should be clearly marked as a satellite accumulation area for hazardous waste. Use secondary containment trays to mitigate any potential spills or leaks.
Step 4: Arranging for Final Disposal
Once a waste container is approximately 90% full, or has reached the maximum accumulation time permitted by your institution (e.g., 90 days), arrange for pickup and final disposal.[1] Contact your institution’s Environmental Health and Safety (EH&S) department to schedule a collection and ensure all labeling and paperwork are completed according to their specific protocols.[2]
Visualizing the Disposal Workflow
To clarify the decision-making process for handling this compound waste, the following workflow diagram illustrates the procedural steps from generation to final disposal.
References
- 1. Surface Inactivation of a SARS-CoV-2 Surrogate with Hypochlorous Acid is Impacted by Surface Type, Contact Time, Inoculum Matrix, and Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. cem.com [cem.com]
- 4. Hydrolysis of peptides - Chromatography Forum [chromforum.org]
- 5. Sodium hypochlorite inactivation of human CJD prions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qualia-bio.com [qualia-bio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
